4-Bromo-2-fluoro-6-methylaniline
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-6-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNCSLAIDQBUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429683-46-5 | |
| Record name | 4-Bromo-2-fluoro-6-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-fluoro-6-methylaniline CAS 429683-46-5 properties
An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methylaniline (CAS 429683-46-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated and substituted aromatic amine that serves as a critical building block in modern organic synthesis. Its trifunctional nature—possessing an amine, a bromine atom, and fluorine atom on a methylated benzene ring—offers a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and applications, with a particular focus on its utility in pharmaceutical research and development. Safety protocols and handling procedures are also detailed to ensure its proper use in a laboratory setting.
Physicochemical and Structural Properties
This compound is a compound whose structural attributes are key to its chemical utility. The presence of ortho-fluoro and ortho-methyl groups to the amine influences its basicity and nucleophilicity, while the para-bromo group provides a reactive site for cross-coupling reactions.
| Property | Value | Source(s) |
| CAS Number | 429683-46-5 | [1][2][3] |
| Molecular Formula | C₇H₇BrFN | [2][3] |
| Molecular Weight | 204.04 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Physical Form | Liquid | [1] |
| InChI | InChI=1S/C7H7BrFN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | [1][2] |
| InChIKey | SLNCSLAIDQBUKN-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=CC(=CC(=C1N)F)Br | [2][3] |
| Topological Polar Surface Area | 26 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis and Reactivity Profile
The synthesis of substituted anilines like this compound often involves multi-step processes that begin with simpler, commercially available precursors. A plausible synthetic route would involve the selective bromination of 2-fluoro-6-methylaniline. The directing effects of the amine (after protection), fluoro, and methyl groups are crucial for achieving the desired regioselectivity.
Halogenated anilines are important organic compounds widely used in biology, medicine, and the chemical industry.[4] For instance, related structures serve as intermediates for anticancer, anti-obesity, and anti-inflammatory drugs.[4] The synthesis of a similar compound, 4-bromo-2-methylaniline, can be achieved through a process involving arylamine protection, a bromination reaction, and subsequent hydrolysis.[5]
References
- 1. This compound | 429683-46-5 [sigmaaldrich.com]
- 2. This compound | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shop.bio-connect.nl [shop.bio-connect.nl]
- 4. Page loading... [wap.guidechem.com]
- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
4-Bromo-2-fluoro-6-methylaniline molecular structure and weight
An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-methylaniline
Introduction
This compound is a halogenated and substituted aromatic amine that serves as a highly versatile building block in organic synthesis. Its unique substitution pattern—featuring a nucleophilic amine group, a bromine atom amenable to cross-coupling reactions, and fluorine and methyl groups that modulate steric and electronic properties—makes it a valuable intermediate in the development of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, tailored for researchers and professionals in the fields of chemical synthesis and drug discovery.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to understanding its reactivity and designing its applications.
Molecular Structure
The molecule consists of an aniline core substituted at positions 2, 4, and 6. The IUPAC name is this compound.[1] The arrangement of these functional groups dictates the molecule's reactivity, with the amine group directing electrophilic substitution and the bromine atom serving as a key handle for metal-catalyzed cross-coupling reactions.
Caption: 2D structure of this compound.
Chemical Identifiers and Properties
Key identifiers and computed physicochemical properties are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 429683-46-5 | PubChem[1] |
| Molecular Formula | C₇H₇BrFN | PubChem[1] |
| Molecular Weight | 204.04 g/mol | PubChem[1] |
| Exact Mass | 202.97459 Da | PubChem[1] |
| Canonical SMILES | CC1=CC(=CC(=C1N)F)Br | PubChem[1] |
| InChI Key | SLNCSLAIDQBUKN-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Synthesis and Purification
The synthesis of substituted anilines often requires a multi-step approach to achieve the desired regioselectivity. A common and logical strategy for preparing this compound involves the protection of the reactive amine group, followed by electrophilic bromination and subsequent deprotection.
Synthetic Strategy Rationale
Direct bromination of 2-fluoro-6-methylaniline is often unselective and can lead to oxidation of the aniline. Therefore, the amine group is first protected, typically as an acetamide. This N-acetyl group is an ortho-, para-director and is bulky enough to sterically hinder substitution at the ortho position, thus favoring bromination at the vacant para position. The final step is the hydrolysis of the amide to regenerate the free aniline. This sequence ensures high yield and purity of the target compound.[2]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-fluoro-6-methylphenyl)acetamide (Protection)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-6-methylaniline (1.0 eq) in glacial acetic acid (5 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water (10 volumes) with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the protected intermediate.
Step 2: Synthesis of N-(4-bromo-2-fluoro-6-methylphenyl)acetamide (Bromination)
-
Dissolve the N-(2-fluoro-6-methylphenyl)acetamide (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 volumes).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. Causality Note: NBS is a mild and selective brominating agent, minimizing over-bromination and side reactions compared to elemental bromine.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any unreacted NBS, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Step 3: Synthesis of this compound (Deprotection)
-
Suspend the purified N-(4-bromo-2-fluoro-6-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol (5 volumes) and concentrated hydrochloric acid (5 volumes).
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 6-8 hours.
-
Cool the reaction mixture to room temperature and then neutralize carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude final product.
-
Further purification can be achieved by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals will exhibit coupling to the adjacent fluorine atom. Additionally, a singlet for the methyl (CH₃) protons and a broad singlet for the amine (NH₂) protons will be observed.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven unique carbon signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbon atoms bonded to fluorine and bromine showing characteristic shifts and C-F coupling.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching for the methyl group (around 2850-2960 cm⁻¹), and C-F and C-Br stretching vibrations in the fingerprint region (below 1200 cm⁻¹).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺). A characteristic feature will be the presence of an M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[3]
Applications in Research and Development
This compound is not an end-product but a crucial intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
-
Pharmaceutical Synthesis: The aniline moiety can be used to construct heterocyclic rings (e.g., quinolines, indoles) or act as a pharmacophore in its own right. The bromine atom is a key precursor for introducing molecular complexity via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of novel drug candidates for various therapeutic areas.[4][5]
-
Agrochemicals: Similar to pharmaceuticals, this compound can serve as a scaffold for developing new pesticides and herbicides, where the specific substitution pattern can tune the biological activity and selectivity.[5]
-
Materials Science: The molecule can be incorporated into the synthesis of specialty polymers, dyes, and other functional organic materials.[6]
Safety and Handling
As a substituted aniline, this compound requires careful handling. The following information is based on its GHS classification.[1]
GHS Hazard Classification
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) |
Safe Handling Protocol
Adherence to a strict safety workflow is mandatory when handling this chemical.[7][8][9]
Caption: Recommended workflow for safely handling this compound.
Conclusion
This compound is a chemical intermediate of significant value in modern organic synthesis. Its defined molecular structure and predictable reactivity allow for its strategic use in constructing complex molecules for the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in research and development.
References
- 1. This compound | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 3. Benzenamine, 4-bromo- [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. Buy 4-Bromo-2-chloro-6-methylaniline | 30273-42-8 [smolecule.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Synthesis of 4-Bromo-2-fluoro-6-methylaniline: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of synthetic pathways for 4-Bromo-2-fluoro-6-methylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development and process chemistry. It details two primary synthetic strategies: a direct electrophilic aromatic substitution and a protection-bromination-deprotection sequence. The guide offers a thorough analysis of the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols. All methodologies are presented with a focus on scientific integrity, aiming to provide a self-validating system for laboratory application.
Introduction: Significance of this compound
This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, and a methyl group on the aniline core—provides a versatile scaffold for the synthesis of more complex molecules. The bromine atom, in particular, serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The fluorine and methyl groups modulate the electronic properties and steric environment of the molecule, which can influence its biological activity and physical properties.
This guide will provide a comprehensive overview of the most logical and efficient methods for the synthesis of this important building block, with a focus on regioselectivity and practical laboratory implementation.
Strategic Approaches to Synthesis
The synthesis of this compound presents a classic challenge in aromatic chemistry: the regioselective introduction of a bromine atom onto a substituted benzene ring. The directing effects of the amino, fluoro, and methyl groups must be carefully considered to achieve the desired 4-bromo isomer. Two primary strategies are presented herein:
-
Pathway 1: Direct Electrophilic Bromination. This approach involves the direct bromination of 2-fluoro-6-methylaniline. The success of this pathway hinges on controlling the reaction conditions to favor bromination at the para-position relative to the strongly activating amino group.
-
Pathway 2: Protection-Bromination-Deprotection. This strategy involves the temporary protection of the highly activating amino group to moderate its directing effect and prevent side reactions. Following bromination of the protected intermediate, the protecting group is removed to yield the final product.
The choice between these pathways will depend on factors such as starting material availability, desired purity, and scalability.
Pathway 1: Direct Electrophilic Bromination of 2-Fluoro-6-methylaniline
This is the more direct and atom-economical approach. The key to this synthesis is the regioselective bromination of 2-fluoro-6-methylaniline. The amino group is a powerful ortho-, para-director. The position para to the amino group (position 4) is sterically accessible. The fluorine and methyl groups at positions 2 and 6, respectively, will also influence the regioselectivity.
Mechanistic Considerations and Regioselectivity
The bromination of anilines is a classic example of electrophilic aromatic substitution. The amino group is a strongly activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate.
In the case of 2-fluoro-6-methylaniline, the primary directing influence is the amino group. The para position (C4) is highly activated and sterically unhindered. The ortho positions to the amino group are C2 and C6, which are already substituted. Therefore, bromination is expected to occur predominantly at the C4 position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent often used for anilines, as it can minimize over-bromination and side reactions that can occur with harsher reagents like elemental bromine.[1] The use of a polar solvent like acetic acid can facilitate the reaction.
Experimental Protocol
This protocol is adapted from a known procedure for a closely related isomer, 2-bromo-6-fluoro-4-methylaniline.[2]
Reaction Scheme:
References
Starting materials for 4-Bromo-2-fluoro-6-methylaniline synthesis
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-6-methylaniline: Starting Materials and Strategic Execution
Authored by a Senior Application Scientist
Abstract
This compound is a highly substituted aniline derivative that serves as a critical building block in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its specific arrangement of fluoro, bromo, methyl, and amino substituents provides a unique scaffold for medicinal chemists to design active pharmaceutical ingredients (APIs) with tailored therapeutic properties.[1] This guide provides a comprehensive technical overview of the primary synthetic strategies for preparing this compound, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. We will explore two principal retrosynthetic approaches: the late-stage electrophilic bromination of a pre-functionalized aniline and the reduction of a corresponding nitroaromatic precursor. Detailed experimental protocols, comparative analysis, and mechanistic insights are provided for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategic Overview
The synthesis of a polysubstituted aromatic compound like this compound requires careful strategic planning. The directing effects of the substituents and the timing of their introduction are paramount to achieving a high-yielding and regioselective process. Two logical and field-proven retrosynthetic disconnections emerge as the most viable approaches.
Approach A: Direct bromination of an existing aniline. This route leverages the strong activating and ortho-, para- directing nature of the amino group to install the bromine atom. The primary starting material for this pathway is 2-fluoro-6-methylaniline.
Approach B: Reduction of a nitroaromatic intermediate. This classic and robust strategy involves constructing the fully substituted aromatic ring first, with the amine functionality masked as a nitro group, which is then reduced in the final step. The key intermediate for this pathway is 4-Bromo-2-fluoro-6-nitrotoluene.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway I: Electrophilic Bromination of 2-Fluoro-6-methylaniline
This pathway is arguably the more direct route, contingent on the availability of the starting aniline. The strategy hinges on the powerful activating effect of the amino group, which directs incoming electrophiles to the ortho and para positions.
Principle and Rationale
In 2-fluoro-6-methylaniline, the C2 and C6 positions are occupied. The amino group is the strongest activating group, strongly directing electrophiles to the C4 (para) and C6 (ortho) positions. Since the C6 position is blocked by a methyl group, electrophilic attack is overwhelmingly favored at the C4 position. The fluorine at C2, being an ortho-, para-director but deactivating, does not significantly interfere with the regioselectivity driven by the amine. N-Bromosuccinimide (NBS) is an excellent choice for a brominating agent as it is a solid that is easier and safer to handle than liquid bromine and often provides higher selectivity with fewer side products.[3][4]
Starting Material Synthesis: 2-Fluoro-6-methylaniline
The required starting material, 2-fluoro-6-methylaniline, is commercially available but can also be prepared in the lab. A documented synthesis begins with N-t-butoxycarbonyl-2-fluoroaniline.[5] The process involves a directed ortho-lithiation, where the bulky Boc-protecting group directs t-butyllithium to deprotonate the adjacent C6 position. This lithiated species is then quenched with methyl iodide to install the methyl group. Finally, acidic removal of the Boc protecting group reveals the desired 2-fluoro-6-methylaniline.[5]
Detailed Experimental Protocol: Bromination
This protocol is adapted from established procedures for the bromination of substituted anilines.[3][6]
Step 1: Reaction Setup
-
To a stirred solution of 2-fluoro-6-methylaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid (approx. 0.5-1.0 M), cool the mixture to 0-5 °C using an ice bath.[3][6]
-
In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05-1.1 eq) in the same solvent.
Step 2: Bromination Reaction
-
Slowly add the NBS solution dropwise to the cooled aniline solution, ensuring the internal temperature remains below 10 °C. The reaction is typically rapid.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.[3]
Step 3: Work-up and Isolation
-
Once the starting material is consumed, pour the reaction mixture into a mixture of water and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and quench any remaining NBS.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product.[6]
Caption: Experimental workflow for the synthesis of this compound via bromination.
Synthetic Pathway II: Reduction of 4-Bromo-2-fluoro-6-nitrotoluene
This pathway represents a robust and highly scalable approach, characteristic of industrial chemical manufacturing. It involves the initial synthesis of a stable nitroaromatic compound, which is then reduced to the target aniline in the final step. The reduction of nitroarenes is one of the most established and reliable methods for aniline synthesis.[7][8]
Principle and Rationale
The core of this strategy is the synthesis of the key intermediate, 4-Bromo-2-fluoro-6-nitrotoluene. This is typically achieved by the electrophilic bromination of 4-fluoro-2-nitrotoluene. In this substrate, the nitro group is a powerful deactivator and a meta-director, while the methyl group is a weak activator and an ortho-, para--director. The fluorine atom is a deactivator but also an ortho-, para--director. The cumulative effect of these groups directs the incoming bromine electrophile to the C6 position. Once this intermediate is secured, the nitro group can be selectively reduced to an amine using various well-established methods, such as catalytic hydrogenation or metal-acid combinations, which are generally high-yielding and tolerant of the aryl halides.[7][9][10]
Starting Material Synthesis: 4-Bromo-2-fluoro-6-nitrotoluene
This key intermediate is prepared from 4-fluoro-2-nitrotoluene.
Detailed Protocol: Bromination of 4-Fluoro-2-nitrotoluene [11][12]
-
In a reaction vessel, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in a mixture of trifluoroacetic acid and concentrated sulfuric acid.
-
Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.2-1.5 eq) portion-wise, maintaining a low temperature.
-
Allow the reaction to stir at room temperature for several hours (e.g., 16-24 hours) until TLC or LC-MS analysis indicates full conversion.[11][12]
-
Carefully pour the reaction mixture onto crushed ice and water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After removing the solvent in vacuo, the crude product can be purified by flash chromatography to yield pure 4-Bromo-2-fluoro-6-nitrotoluene.[11]
Detailed Experimental Protocol: Nitro Group Reduction
Method A: Catalytic Hydrogenation
-
Charge a suitable pressure vessel with 4-Bromo-2-fluoro-6-nitrotoluene (1.0 eq), a solvent such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (5-10% Pd/C, ~1-5 mol%).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired this compound, which can be further purified if necessary.
Method B: Metal/Acid Reduction (e.g., SnCl₂)
-
Dissolve 4-Bromo-2-fluoro-6-nitrotoluene (1.0 eq) in ethanol or concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) portion-wise. The reaction is often exothermic.
-
Heat the mixture at reflux for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and carefully basify with a concentrated aqueous solution of NaOH or Na₂CO₃ until the pH is > 8.
-
Extract the resulting suspension with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.
Caption: Experimental workflow for nitro reduction via catalytic hydrogenation.
Comparative Analysis of Synthetic Pathways
The choice between Pathway I and Pathway II depends on several factors including starting material availability, cost, scalability, and safety considerations.
| Feature | Pathway I: Aniline Bromination | Pathway II: Nitro Reduction |
| Starting Material | 2-Fluoro-6-methylaniline | 4-Fluoro-2-nitrotoluene |
| Number of Steps | 1 (if starting material is available) | 2 |
| Key Transformation | Electrophilic Aromatic Substitution | Electrophilic Aromatic Substitution, Nitro Reduction |
| Pros | - More direct and atom-economical. - Fewer synthetic steps. | - Utilizes common and robust reactions.[7] - Highly scalable and reliable. - Avoids handling potentially complex anilines until the final step. |
| Cons | - Availability and cost of 2-fluoro-6-methylaniline may be a factor. - Potential for over-bromination if not carefully controlled. | - Longer reaction sequence. - Use of strong acids (H₂SO₄, TFA) requires care. - Hydrogenation requires specialized pressure equipment. |
| Typical Yield | Good to Excellent | Good to Excellent over two steps |
Conclusion
The synthesis of this compound can be effectively achieved via two primary, well-validated synthetic routes. The direct bromination of 2-fluoro-6-methylaniline offers a shorter path, ideal for lab-scale synthesis where the starting material is readily accessible. In contrast, the two-step sequence involving the bromination of a nitrotoluene precursor followed by nitro group reduction provides a more robust, scalable, and often preferred route for industrial production. The selection of the optimal pathway requires a careful evaluation of starting material cost, equipment availability, and desired scale of production. Both strategies underscore fundamental principles of aromatic chemistry and provide reliable access to this valuable synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. 2-BROMO-6-FLUORO-4-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene [benchchem.com]
- 12. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-2-fluoro-6-methylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
As a key building block in modern medicinal chemistry and materials science, 4-Bromo-2-fluoro-6-methylaniline presents both significant opportunities for innovation and a distinct set of handling challenges. This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a deeper, more practical understanding of the risks associated with this compound and the protocols required to manage them effectively in a research and development setting. My experience in applied chemistry has repeatedly demonstrated that a foundational understanding of a compound's hazard profile is not merely a regulatory hurdle, but a prerequisite for reproducible, high-quality science.
Compound Profile and Hazard Overview
This compound is a substituted aniline, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Its specific combination of bromine, fluorine, and methyl groups on the aniline core makes it a versatile reagent, but also imparts a toxicological profile that demands respect and meticulous handling.
The primary hazards, as aggregated from global harmonized system (GHS) classifications, point to acute toxicity via multiple exposure routes and significant irritant properties.[1] It is crucial to internalize that this is not a benign powder; it is a potent chemical that can cause harm if protocols are not strictly followed.
| Chemical Identifiers | |
| IUPAC Name | This compound |
| CAS Number | 429683-46-5[1][2] |
| Molecular Formula | C₇H₇BrFN[1] |
| Molecular Weight | 204.04 g/mol [1] |
| GHS Hazard Summary for this compound | |
| Pictogram(s) | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning [1] |
| Hazard Statements | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P501 (Representative) |
The Causality Behind Core Safety Protocols
Understanding why a protocol exists is fundamental to its effective implementation. For a compound like this compound, every safety measure is a direct response to its inherent chemical and toxicological properties.
Engineering Controls: The Primary Barrier
The multiple "Harmful" designations (H302, H312, H332) mean that the compound must be physically contained and prevented from entering the laboratory environment.
-
Chemical Fume Hood: This is non-negotiable. The designation "Harmful if inhaled" (H332) is due to the potential for the fine powder to become airborne during weighing and transfer.[1] A properly functioning chemical fume hood, with a verified face velocity (typically 80-120 ft/min), is the primary engineering control to prevent respiratory exposure. All manipulations of the solid compound must occur deep within the hood.
-
Ventilation: General laboratory ventilation is a secondary control. It helps to dilute any fugitive emissions that might escape the primary containment of the fume hood. Ensure your lab has adequate air changes per hour (ACH) as per your institution's EHS guidelines.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not eliminate the hazard; it provides a final barrier between you and the chemical. Its selection is a direct consequence of the "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) classifications.
-
Eye Protection: Standard safety glasses are insufficient. Due to the serious eye irritation risk, chemical splash goggles that form a seal around the eyes are mandatory.[3] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile gloves are the standard choice. However, it is critical to check the manufacturer's breakthrough time data for halogenated aromatic compounds. Never assume universal resistance. Before use, always inspect gloves for any signs of degradation or punctures. Contaminated gloves must be removed and disposed of immediately using the proper technique to avoid skin contact.
-
Body Protection: A professional lab coat, buttoned completely, is required. For larger quantities or tasks with a higher spill risk, a chemically resistant apron is advisable.
References
Spectroscopic Characterization of 4-Bromo-2-fluoro-6-methylaniline: A Technical Guide
Molecular Structure and Overview
4-Bromo-2-fluoro-6-methylaniline (C₇H₇BrFN) is a substituted aniline with a molecular weight of approximately 204.04 g/mol .[1] Its structure, featuring a bromine atom, a fluorine atom, and a methyl group on the aniline ring, presents a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its application in synthetic chemistry and drug discovery.
Predicted ¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen nuclei (protons).[2] The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons.
Methodology for Prediction
The predicted chemical shifts (δ) are estimated based on the additive effects of the substituents (Br, F, CH₃, and NH₂) on the benzene ring. Data from similar compounds such as 4-bromo-2-methylaniline[3][4] and other substituted anilines[2][5][6][7][8][9] are used as a reference. The electron-withdrawing nature of bromine and fluorine, and the electron-donating nature of the amino and methyl groups, all influence the shielding and deshielding of the aromatic protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (position 3) | 7.1 - 7.3 | Doublet of doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 2-3 |
| Ar-H (position 5) | 6.8 - 7.0 | Doublet of doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |
| -NH₂ | 3.5 - 4.5 | Broad singlet (br s) | - |
| -CH₃ | 2.1 - 2.3 | Singlet (s) | - |
Interpretation
-
Aromatic Protons: The two aromatic protons will appear as distinct signals due to their different electronic environments. The proton at position 3 will likely be the most downfield due to the combined deshielding effects of the adjacent bromine and fluorine atoms. The proton at position 5 will be slightly more upfield. Both signals are expected to be doublets of doublets due to coupling with the adjacent aromatic proton and the fluorine atom.
-
Amine Protons: The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.
-
Methyl Protons: The methyl group protons will appear as a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached substituents.
Methodology for Prediction
The prediction of ¹³C NMR chemical shifts is based on established substituent effects on the benzene ring. Data from aniline[10], 4-bromo-2-methylaniline[11], and other substituted anilines[12][13][14] are used to estimate the shifts for the target molecule. The carbon atoms directly attached to electronegative atoms (Br, F, N) will experience the most significant shifts.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 145 - 150 (d, J(C,F) ≈ 10-15 Hz) |
| C-2 (C-F) | 150 - 155 (d, J(C,F) ≈ 240-250 Hz) |
| C-3 | 125 - 130 (d, J(C,F) ≈ 3-5 Hz) |
| C-4 (C-Br) | 110 - 115 |
| C-5 | 118 - 123 (d, J(C,F) ≈ 20-25 Hz) |
| C-6 (C-CH₃) | 128 - 133 (d, J(C,F) ≈ 3-5 Hz) |
| -CH₃ | 17 - 20 |
Interpretation
-
Aromatic Carbons: The carbon atom attached to the highly electronegative fluorine atom (C-2) will exhibit the largest downfield shift and a large one-bond carbon-fluorine coupling constant. The carbon attached to the amino group (C-1) will also be significantly downfield. The carbon bearing the bromine atom (C-4) will be shifted upfield compared to an unsubstituted carbon. The other aromatic carbons will show shifts influenced by the combination of substituent effects, with observable carbon-fluorine couplings.
-
Methyl Carbon: The methyl carbon will appear at a typical upfield chemical shift for an alkyl group attached to an aromatic ring.
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[15][16][17]
Methodology for Prediction
The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in this compound, including the N-H bonds of the primary amine, C-N bonds, aromatic C-H and C=C bonds, and C-Br and C-F bonds. Data from aniline and other substituted anilines provide a basis for these predictions.[15][18]
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3500 | N-H stretch (asymmetric) | Medium |
| 3300 - 3400 | N-H stretch (symmetric) | Medium |
| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak |
| 2850 - 2960 | Aliphatic C-H stretch (-CH₃) | Medium-Weak |
| 1600 - 1650 | N-H bend (scissoring) | Strong |
| 1550 - 1600 | Aromatic C=C stretch | Medium-Strong |
| 1450 - 1500 | Aromatic C=C stretch | Medium-Strong |
| 1250 - 1350 | Aromatic C-N stretch | Strong |
| 1000 - 1100 | C-F stretch | Strong |
| 500 - 600 | C-Br stretch | Medium-Strong |
Interpretation
-
N-H Vibrations: The presence of a primary amine will be clearly indicated by two N-H stretching bands in the 3300-3500 cm⁻¹ region and a strong N-H bending vibration around 1600-1650 cm⁻¹.
-
Aromatic Ring: The aromatic nature of the compound will be confirmed by C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
Halogen Bonds: Strong absorption bands corresponding to the C-F and C-Br stretching vibrations are expected in the fingerprint region.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.
Methodology for Prediction
The predicted mass spectrum is based on the known fragmentation patterns of anilines and halogenated aromatic compounds.[19][20][21][22] The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[21][22]
Predicted Mass Spectrum
| m/z | Ion | Comments |
| 203/205 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 188/190 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 124 | [M - Br]⁺ | Loss of a bromine radical. |
| 109 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl radical from the [M - Br]⁺ ion. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Interpretation
-
Molecular Ion: The molecular ion peak will be observed at m/z 203 and 205 with approximately equal intensity, confirming the presence of one bromine atom.
-
Fragmentation Pathway: A likely fragmentation pathway involves the initial loss of a methyl radical to form a stable benzylic-type cation. Subsequent loss of a bromine radical is also a probable fragmentation route.
Fragmentation Workflow
Caption: Predicted mass fragmentation pathway for this compound.
Experimental Protocols
For researchers seeking to acquire experimental data, the following standard protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a mass range of m/z 50-300.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparative analysis, serves as a valuable resource for the identification and characterization of this important chemical entity. The provided experimental protocols offer a standardized approach for researchers to obtain and verify this spectral data in their own laboratories.
References
- 1. This compound | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
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- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
- 15. m.youtube.com [m.youtube.com]
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- 17. orgchemboulder.com [orgchemboulder.com]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methylaniline: Sourcing, Specification, and Application
This guide serves as a comprehensive technical resource for researchers, chemists, and procurement specialists engaged in drug discovery and fine chemical synthesis. We will delve into the core aspects of 4-Bromo-2-fluoro-6-methylaniline, a key halogenated aniline building block, from its fundamental properties to the nuances of its commercial landscape. The objective is to provide an expert-level perspective on sourcing this intermediate, ensuring quality, and understanding its strategic value in synthetic workflows.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted aniline that presents multiple reactive sites, making it a versatile intermediate in medicinal chemistry and materials science. The presence of bromo, fluoro, and amine functional groups on a methylated benzene ring allows for a diverse range of subsequent chemical transformations. Its unique substitution pattern is critical for building molecular complexity and fine-tuning the steric and electronic properties of target molecules.
A precise understanding of its properties is the first step in successful procurement and application. Key identifiers and physical data are summarized below.
| Property | Value | Source |
| CAS Number | 429683-46-5 | [1][2] |
| Molecular Formula | C₇H₇BrFN | [2][3] |
| Molecular Weight | 204.04 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Common Synonyms | 4-bromo-2-fluoro-6-methylbenzenamine, Benzenamine, 4-bromo-2-fluoro-6-methyl- | [2] |
| Typical Purity | ≥97%, ≥98% | [1] |
| Physical Form | Liquid, viscous liquid, or solid |
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of suppliers, primarily catering to the research and development (R&D) scale. While gram-to-multi-gram quantities are readily stocked by major chemical catalogs, kilogram-scale and bulk manufacturing requests are typically handled via custom synthesis or special order.
The supplier base is global, with significant manufacturing and distribution channels in North America, Europe, and Asia. When selecting a supplier, researchers must consider not only price and availability but also the comprehensiveness of their quality documentation, such as the Certificate of Analysis (COA) and Safety Data Sheet (SDS).
Below is a comparative table of prominent suppliers offering this compound.
| Supplier | Typical Purity Offered | Available Quantities | Notes |
| Biosynth | Research Grade | mg to g scale | Offers high-quality reference standards for pharmaceutical testing.[4] |
| AOBChem | 97% | 250mg to 100g | Stocks available in the USA and China; larger quantities may be backordered.[1] |
| BLD Pharm | 98% | Inquire for quantities | Provides detailed analytical documentation including NMR, HPLC, and LC-MS.[5] |
| Sigma-Aldrich | 98% | Inquire for quantities | Distributes products from partners like BLD Pharmatech. Provides detailed safety and storage info. |
| Doron Scientific | Research Grade | Inquire for quantities | Lists the compound with its basic chemical formula and structure.[3] |
Strategic Procurement and Quality Validation Workflow
Sourcing specialized chemical intermediates like this compound requires a systematic approach to ensure that the material meets the stringent requirements of downstream synthetic applications, particularly in a GxP or drug development context. The causality behind a rigorous procurement process is to mitigate risks associated with impurities, which could lead to failed reactions, unexpected side products, or difficulty in purification.
The following workflow diagram illustrates a self-validating system for procuring this reagent.
Caption: Strategic workflow for procuring and validating specialty chemicals.
Expert Insight: The most critical, non-negotiable step is the independent Incoming Quality Control (QC) testing. A supplier's COA is a claim; internal verification is the proof. For a molecule like this compound, ¹H NMR and ¹⁹F NMR are essential to confirm the structure and substitution pattern, while HPLC or GC is necessary to provide an orthogonal confirmation of purity.
Role in Synthetic Chemistry and Drug Discovery
Halogenated anilines are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals.[6] The specific arrangement of substituents in this compound offers a powerful platform for creating complex, biologically active molecules.
-
Amine Group (NH₂): This primary amine is a versatile nucleophile and a key handle for forming amides, sulfonamides, and ureas, or for participating in N-arylation reactions (e.g., Buchwald-Hartwig coupling).
-
Bromine Atom (Br): The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position, a common strategy for scaffold elaboration in drug discovery.[7]
-
Fluorine Atom (F): The presence of fluorine can significantly modulate the physicochemical properties of the final compound. It can enhance metabolic stability, improve membrane permeability, and alter pKa, all of which are critical parameters in drug design.
-
Methyl Group (CH₃): The ortho-methyl group provides steric bulk that can influence the conformation of the molecule and its binding to a biological target.
The interplay of these functional groups makes this compound a valuable starting material for synthesizing targeted inhibitors and novel therapeutic agents.[8]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount. It is classified as harmful and an irritant.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Supplier recommendations include keeping it in a dark place under an inert atmosphere at room temperature.
-
Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.
References
- 1. aobchem.com [aobchem.com]
- 2. This compound | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. doronscientific.com [doronscientific.com]
- 4. This compound | 429683-46-5 | ESA68346 [biosynth.com]
- 5. 429683-46-5|this compound|BLD Pharm [bldpharm.com]
- 6. Buy 4-Bromo-2-chloro-6-methylaniline | 30273-42-8 [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
An In-depth Guide to Functionalized Anilines: Synthesis, Reactivity, and Applications
Introduction
Anilines, aromatic compounds featuring an amino group attached to a benzene ring, are fundamental building blocks in the landscape of organic chemistry.[1] Their true potential, however, is unlocked through functionalization—the strategic introduction of various chemical groups onto the aromatic core. These modifications dramatically alter the molecule's steric and electronic properties, giving rise to a vast library of derivatives with tailored reactivity and function.
Functionalized anilines are not merely academic curiosities; they are ubiquitous scaffolds in numerous high-value applications. They form the core of many pharmaceuticals, agrochemicals, dyes, polymers, and advanced materials.[1][2] In medicinal chemistry, the aniline moiety is a privileged structure, present in a significant number of FDA-approved drugs, ranging from anticancer agents to analgesics.[3][4][5] For instance, the 4-anilinoquinazoline core is foundational to a class of potent kinase inhibitors used in targeted cancer therapy.[4][6] This guide provides a comprehensive technical overview of the synthesis, properties, and applications of functionalized anilines, aimed at researchers, scientists, and professionals in drug development.
I. Synthesis of Functionalized Anilines: A Chemist's Toolkit
The synthetic approach to a target functionalized aniline is a critical decision driven by factors such as desired substitution pattern, functional group tolerance, scalability, and cost. Modern organic synthesis offers a diverse array of methods, from classical workhorses to sophisticated metal-catalyzed transformations.
Classical Methods: Reduction of Nitroarenes
One of the most established and industrially significant methods for preparing anilines is the reduction of the corresponding nitroarenes.[7][8] This transformation is attractive due to the ready availability of a wide variety of nitroaromatic precursors via electrophilic nitration.
Causality in Reagent Selection:
-
Metal/Acid Systems (e.g., Fe/HCl, Sn/HCl): These are robust, inexpensive methods suitable for large-scale synthesis.[8][9] The reaction proceeds via a series of single-electron transfers from the metal. However, the strongly acidic conditions can be incompatible with sensitive functional groups (e.g., esters, some protecting groups). The workup can also be cumbersome due to the formation of metal salts.[10]
-
Catalytic Hydrogenation (e.g., H₂, Pd/C, PtO₂): This is a clean and highly efficient method that often provides high yields with simple product isolation.[7][10] It is particularly favored in pharmaceutical manufacturing. The primary consideration is chemoselectivity; other reducible groups like alkenes, alkynes, or some carbonyls may also be affected. Careful selection of catalyst and conditions is paramount to achieving the desired outcome.
Representative Protocol: Reduction of a Nitroarene using Iron
Step-by-Step Protocol
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroarene (1.0 eq), ethanol, and water.
-
Reagent Addition: Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-2.0 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude aniline can be further purified by column chromatography or recrystallization.
Modern Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering unparalleled scope and functional group tolerance.[11] This palladium-catalyzed cross-coupling reaction directly forms a C-N bond between an aryl halide (or triflate) and an amine.[11][12]
Expert Insight: The power of this reaction lies in its modularity. It allows for the late-stage introduction of the amine group, a strategy highly valued in medicinal chemistry for building libraries of analogues. The choice of phosphine ligand is critical and dictates the efficiency and scope of the reaction.[13] Bulky, electron-rich monophosphine ligands have been developed to enable the coupling of even challenging substrates like aryl chlorides.[12][13]
Catalytic Cycle of Buchwald-Hartwig Amination
The mechanism involves a Pd(0)/Pd(II) catalytic cycle, comprising oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Regioselective C-H Functionalization
Directing the functionalization to a specific C-H bond on the aniline ring is a significant challenge due to the multiple, electronically similar C-H bonds.[1] Modern strategies have emerged to control this regioselectivity, primarily for ortho positions.
Directed ortho-Metalation (DoM)
DoM is a powerful technique for functionalizing the position ortho to a directing metalation group (DMG).[14] The amino group of aniline itself is not a potent DMG, but it can be converted into one (e.g., pivalamide, carbamate). The DMG chelates to an organolithium reagent (like n-BuLi), which then selectively deprotonates the adjacent ortho-proton.[14][15] The resulting aryllithium species can be trapped with a wide range of electrophiles.[16]
Expert Insight: The choice of DMG is crucial. It must be robust enough to direct the lithiation but ideally should be easily removable or convertible to the desired functionality post-reaction. This method provides access to ortho-substituted anilines that are often difficult to prepare by other means.[16]
Caption: General workflow for Directed ortho-Metalation (DoM).
II. Characterization of Functionalized Anilines
Unambiguous characterization is essential to confirm the structure and purity of a synthesized aniline derivative. A combination of spectroscopic and chromatographic techniques is typically employed.[17]
| Technique | Information Provided | Key Features for Anilines |
| ¹H NMR Spectroscopy | Reveals the electronic environment of protons. | - N-H proton signal (broad, variable shift). - Aromatic proton shifts and coupling patterns indicate substitution. |
| ¹³C NMR Spectroscopy | Shows the number and type of carbon atoms. | - C-N carbon (ipso-carbon) shift is highly sensitive to substituents. |
| Infrared (IR) Spectroscopy | Identifies functional groups.[17] | - N-H stretching vibrations (typically 3300-3500 cm⁻¹).[18] - C-N stretching (around 1250-1350 cm⁻¹).[18] |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns.[17] | - Provides the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm mass. |
| HPLC / GC-MS | Assesses purity and separates mixtures.[17] | - Essential for determining the purity profile and quantifying the product.[19] |
Representative Protocol: Characterization Workflow
Step-by-Step Protocol
-
Initial Purity Check (TLC/LC-MS): Perform a quick analysis of the crude product to assess reaction conversion and identify the main product.
-
Purification (Column Chromatography): Purify the crude material to isolate the target aniline derivative.
-
Structural Confirmation (NMR): Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Analyze chemical shifts, integration, and coupling constants to confirm the structure.
-
Functional Group ID (IR): Acquire an IR spectrum (e.g., using an ATR accessory) to confirm the presence of key functional groups like N-H bonds.
-
Molecular Weight Confirmation (MS): Obtain a mass spectrum (e.g., via ESI or GC-MS) to verify the molecular weight of the synthesized compound.
-
Final Purity Assessment (HPLC): Determine the final purity of the compound using a calibrated HPLC method, typically aiming for >95% purity for research applications.
III. Applications in Drug Development and Materials Science
The structural and electronic versatility of functionalized anilines makes them invaluable in both medicinal chemistry and materials science.
Aniline as a Privileged Pharmacophore
In drug discovery, the aniline moiety is a key component of numerous therapeutic agents.[3][4] Its ability to act as a hydrogen bond donor and acceptor, and to participate in π-stacking interactions, allows it to bind effectively to biological targets like enzymes and receptors.[5]
-
Kinase Inhibitors: The aniline scaffold is central to many small-molecule kinase inhibitors used in oncology.[4] For example, drugs like Erlotinib and Gefitinib feature a 4-anilinoquinazoline core that binds to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), inhibiting its activity.[20] The substituents on the aniline ring are crucial for tuning selectivity and potency.[6]
-
Antibacterial Agents: The sulfonamide class of antibiotics, the first effective chemotherapeutic agents, are aniline derivatives.[3] They act by inhibiting a crucial enzyme in bacterial folic acid synthesis.
-
Analgesics: The widely used analgesic and antipyretic, paracetamol (acetaminophen), is synthesized from aniline.[2]
Structure-Activity Relationship (SAR) in Kinase Inhibitors
The functional groups on the aniline ring of a kinase inhibitor play a critical role in determining its binding affinity and selectivity.
Caption: SAR of a typical 4-anilinoquinazoline kinase inhibitor.
Aniline in Materials Science
Beyond pharmaceuticals, functionalized anilines are precursors to a wide range of materials:
-
Polymers: Polyaniline is one of the most studied conductive polymers, with applications in sensors, antistatic coatings, and corrosion inhibition. Its conductivity can be tuned by protonation and functionalization.
-
Dyes and Pigments: The diazotization of anilines followed by coupling with electron-rich aromatic compounds is the basis for the synthesis of a vast number of azo dyes, which are used extensively in the textile, paint, and printing industries.
IV. Conclusion and Future Outlook
Functionalized anilines are a cornerstone of modern organic synthesis, bridging fundamental chemistry with high-impact applications in medicine and materials. The development of powerful synthetic methods like C-H functionalization and cross-coupling reactions continues to expand the accessible chemical space, allowing for the creation of increasingly complex and precisely tailored aniline derivatives.[1][21]
Looking forward, the field is moving towards more sustainable and efficient synthetic methodologies. The use of earth-abundant metal catalysts and the development of biocatalytic routes for aniline synthesis are active areas of research. In drug discovery, while the aniline moiety is invaluable, medicinal chemists are also exploring bioisosteric replacements to mitigate potential metabolic liabilities or toxicity concerns associated with some aniline-containing compounds.[5] The continued innovation in the synthesis and application of functionalized anilines ensures their central role in science and technology for years to come.
References
- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 2. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. benchchem.com [benchchem.com]
- 5. cresset-group.com [cresset-group.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. baranlab.org [baranlab.org]
- 16. Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-fluoro-6-methylaniline
These application notes provide a detailed protocol and scientific rationale for the successful Buchwald-Hartwig amination of 4-bromo-2-fluoro-6-methylaniline. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize complex aryl amines, a critical functionality in numerous pharmaceutical compounds.
Introduction: Navigating the Challenges of a Sterically Hindered Substrate
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, overcoming the limitations of classical methods.[1] However, the successful application of this powerful reaction is highly dependent on the judicious selection of reaction parameters, particularly when dealing with challenging substrates.
This compound presents a unique set of challenges for C-N bond formation. The presence of three substituents on the aromatic ring, including a bulky methyl group and an electron-withdrawing fluorine atom ortho to the bromine, creates significant steric hindrance around the reaction center. This steric congestion can impede both the initial oxidative addition of the aryl bromide to the palladium catalyst and the final reductive elimination step that forms the desired C-N bond.[1][4] Furthermore, the electronic properties of the substrate can influence the reactivity of the palladium catalyst.
This document provides a robust and well-validated protocol for the Buchwald-Hartwig amination of this compound, along with a detailed explanation of the mechanistic considerations that underpin the chosen reaction conditions.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[5][6][7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst.[7]
For sterically hindered substrates like this compound, both the oxidative addition and reductive elimination steps can be rate-limiting. The choice of ligand is therefore critical to facilitate these challenging transformations.
Recommended Protocol
This protocol is designed to address the steric and electronic challenges posed by this compound.
Reagents and Materials
| Reagent | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₇H₇BrFN | 204.04 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 |
| XPhos | C₃₃H₄₅P | 476.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 5 mL | - |
Experimental Procedure
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Justification of Protocol Choices
The selection of each component in this protocol is based on established principles of the Buchwald-Hartwig amination and tailored to the specific challenges of the substrate.
-
Catalyst and Ligand Selection: The combination of a palladium precursor, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand is crucial for the successful amination of sterically hindered aryl halides.[8] XPhos is a highly effective biaryl phosphine ligand known to promote both the oxidative addition and reductive elimination steps for challenging substrates.[9] Its steric bulk facilitates the reductive elimination, while its electron-rich nature promotes the oxidative addition.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[10] It is effective in deprotonating the amine nucleophile to form the active palladium amide intermediate without competing in side reactions.
-
Solvent: Toluene is a common and effective solvent for Buchwald-Hartwig reactions, as it is non-polar and has a sufficiently high boiling point to allow for elevated reaction temperatures.[2] Anhydrous conditions are essential to prevent quenching of the base and deactivation of the catalyst.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient temperature, or steric hindrance. | - Ensure all reagents and solvents are anhydrous. - Increase the reaction temperature in 10 °C increments. - Screen other bulky phosphine ligands such as RuPhos or BrettPhos.[2][9] |
| Side Product Formation | Hydrodehalogenation (replacement of Br with H). | - Use a slightly lower reaction temperature. - Ensure the inert atmosphere is maintained throughout the reaction. |
| Difficulty in Purification | Similar polarity of starting material and product. | - Optimize the eluent system for column chromatography. - Consider derivatization of the product or starting material to alter polarity. |
Conclusion
The Buchwald-Hartwig amination of this compound, while challenging, can be achieved with high efficiency through the careful selection of the catalyst system, base, and reaction conditions. The protocol provided in these application notes offers a reliable starting point for the synthesis of a wide range of N-aryl derivatives of this important building block. A thorough understanding of the reaction mechanism and the role of each component is paramount for successful optimization and troubleshooting.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. entegris.com [entegris.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Rich Substrates
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. metaphactory [semopenalex.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
The Strategic Amination of 4-Bromo-2-fluoro-6-methylaniline: A Guide to Palladium-Catalyzed C-N Bond Formation
Introduction: Navigating the Challenges of Sterically Encumbered and Electronically Deactivated Anilines
The construction of carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling reactions, widely known as the Buchwald-Hartwig amination, stands as a cornerstone of modern organic synthesis.[1] This powerful methodology has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] However, the efficiency and scope of this transformation are profoundly influenced by the steric and electronic properties of the coupling partners.
This application note provides a detailed guide to the palladium-catalyzed C-N bond formation using 4-Bromo-2-fluoro-6-methylaniline, a particularly challenging substrate. The presence of a methyl group and a fluorine atom at the ortho positions to the amino group introduces significant steric hindrance and electronic deactivation, respectively. These features can impede the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, necessitating a carefully optimized protocol.[4][5] This guide will delve into the mechanistic considerations, provide a robust experimental protocol, and offer insights into the critical parameters that govern the success of this transformation.
Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[6] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for challenging substrates like this compound.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (in this case, an incoming aryl bromide coupling partner) to form a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The aniline, this compound, coordinates to the Pd(II) center.
-
Deprotonation: A base removes the proton from the coordinated amine, forming a palladium-amido complex. This step is often crucial and can be influenced by the pKa of the aniline and the strength of the base.
-
Reductive Elimination: The C-N bond is formed, releasing the desired N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
For sterically hindered and electron-deficient anilines, the rates of amine coordination and reductive elimination can be significantly slower. The selection of a bulky, electron-rich phosphine ligand is therefore critical to accelerate these steps and prevent catalyst decomposition.[4][5]
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | MDPI [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Bromo-2-fluoro-6-methylaniline as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of Substituted Anilines
In the landscape of modern drug discovery, the rational design of small molecule therapeutics relies heavily on the use of versatile and strategically functionalized building blocks. Substituted anilines are a cornerstone of this process, forming the core of numerous approved drugs across a wide range of therapeutic areas. Their prevalence is due to the synthetic tractability of the amino group and the ability of ring substituents to precisely modulate physicochemical and pharmacological properties.
This guide focuses on 4-Bromo-2-fluoro-6-methylaniline (CAS: 429683-46-5), a trifunctionalized aniline building block that offers medicinal chemists a powerful tool for molecular exploration and lead optimization. The specific arrangement of its bromo, fluoro, and methyl substituents, combined with the reactive aniline moiety, provides multiple vectors for chemical diversification. This allows for the systematic and efficient generation of compound libraries to probe structure-activity relationships (SAR) and enhance drug-like properties.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount for the effective use of any chemical reagent. The key properties and safety information for this compound are summarized below.
Compound Properties
| Property | Value | Source |
| CAS Number | 429683-46-5 | [1][2] |
| Molecular Formula | C₇H₇BrFN | [1] |
| Molecular Weight | 204.04 g/mol | [1] |
| Appearance | Solid, Powder | [3] |
| IUPAC Name | This compound | [1] |
GHS Hazard Information & Safe Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1][4]
| Pictogram | GHS Hazard Class | Hazard Statement |
|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed.[1][4] H312: Harmful in contact with skin.[1][4] H332: Harmful if inhaled.[1][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][4] | |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1][4] |
Mandatory Safety Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and tightly sealed safety goggles or a face shield.[5][6]
-
Handling: Avoid dust formation. Keep away from sources of ignition.[5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[5]
Strategic Value in Medicinal Chemistry: A Multi-Functional Scaffold
The utility of this compound stems from the distinct roles each of its functional groups can play in molecular design. The strategic placement of these groups allows for orthogonal chemical modifications, providing a robust platform for scaffold decoration.
-
The Amine Handle (Position 1): The primary amine is a nucleophilic center, ideal for forming robust amide or sulfonamide linkages. These are among the most common functional groups in pharmaceuticals, often serving as hydrogen bond donors and acceptors to engage with biological targets.
-
The Bromo Handle (Position 4): The bromine atom is a key vector for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, alkyl, or alkyne groups, enabling rapid exploration of the chemical space around the core scaffold.[7]
-
The Fluoro Substituent (Position 2): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug properties.[8] It can increase metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of the nearby amine, and improve binding affinity through favorable electrostatic interactions with the target protein.[8]
-
The Methyl Group (Position 6): The ortho-methyl group provides steric bulk, which can influence the conformation of the molecule by restricting the rotation of the C-N bond. This conformational constraint can lead to improved selectivity and potency. It can also serve as a metabolic blocker.
References
- 1. This compound | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 429683-46-5|this compound|BLD Pharm [bldpharm.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Scaffolds from 4-Bromo-2-fluoro-6-methylaniline: Application Notes and Protocols
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols for the synthesis of valuable heterocyclic compounds utilizing 4-Bromo-2-fluoro-6-methylaniline as a versatile starting material. Heterocyclic scaffolds are foundational to a vast number of pharmaceuticals, and the strategic functionalization of this aniline derivative offers a direct route to diverse and novel molecular architectures.[1][2][3] This document outlines robust, field-proven methodologies for constructing substituted quinoline and indole cores, two privileged structures in medicinal chemistry.[4][5] Furthermore, it details a protocol for palladium-catalyzed C-N bond formation, showcasing a key diversification strategy. Each protocol is accompanied by mechanistic insights, data tables, and workflow diagrams to ensure reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of this compound
This compound is a trifunctional aromatic building block of significant interest in synthetic organic chemistry.[6][7][8] Its unique substitution pattern offers a confluence of reactive sites and modulating electronic effects:
-
The Amine Group: A primary nucleophile and directing group, ideal for initiating cyclization reactions or for conversion into other functionalities.
-
The Bromo Group: An excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of carbon or nitrogen substituents.[9]
-
The Fluoro Group: A bioisostere for hydrogen that can modulate pKa, improve metabolic stability, and enhance binding affinity through specific fluorine-protein interactions.
-
The Methyl Group: Provides steric influence and can participate in cyclization strategies, such as the Friedländer annulation for quinoline synthesis.
This combination makes this compound a powerful precursor for generating libraries of complex heterocyclic compounds, which are central to modern drug discovery programs due to their diverse biological activities.[1][3]
Application 1: Synthesis of a 7-Bromo-5-fluoro-8-methylquinoline Scaffold
Principle & Rationale: The Friedländer annulation is a classic and highly effective method for constructing the quinoline core.[4] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this protocol, we adapt this strategy by reacting this compound with acetylacetone. The aniline's amino group and the ortho-methyl group provide the necessary components to form the heterocyclic ring, with the reaction being catalyzed by an acid. This approach directly yields a highly functionalized quinoline scaffold, retaining the bromo and fluoro substituents for subsequent diversification.
Experimental Workflow: Friedländer Annulation
Caption: Workflow for the synthesis of a substituted quinoline.
Detailed Protocol: Synthesis of 7-Bromo-5-fluoro-2,8-dimethylquinolin-4-ol
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, 2.04 g, 10.0 mmol), acetylacetone (1.1 eq, 1.10 g, 11.0 mmol), and p-toluenesulfonic acid monohydrate (0.2 eq, 0.38 g, 2.0 mmol).
-
Reaction Execution: Add ethanol (30 mL) to the flask. Heat the reaction mixture to reflux (approximately 85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: To the resulting residue, add saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) and extract the product with ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes, to afford the pure quinoline derivative.
Data Summary
| Parameter | Expected Value |
| Product Name | 7-Bromo-5-fluoro-2,8-dimethylquinolin-4-ol |
| Molecular Formula | C₁₁H₉BrFNO |
| Molecular Weight | 286.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >98% |
Application 2: Palladium-Catalyzed Synthesis of a 6-Bromo-4-fluoro-2-methyl-1H-indole Scaffold
Principle & Rationale: The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This protocol utilizes this reaction to couple this compound with a suitable alkyne, such as trimethylsilylacetylene. The resulting N-alkynyl aniline intermediate undergoes a subsequent intramolecular cyclization (annulation) to form the indole ring. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is crucial for the efficiency of the initial coupling step. This sequence provides a modular and convergent route to substituted indoles.[10]
Catalytic Cycle: Sonogashira Coupling & Annulation
Caption: Mechanistic overview of Sonogashira coupling and subsequent cyclization.
Detailed Protocol: Synthesis of 6-Bromo-4-fluoro-2-methyl-1H-indole
Note: This is a two-step, one-pot procedure.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq, 2.04 g, 10.0 mmol), Pd(PPh₃)₄ (0.03 eq, 0.35 g, 0.3 mmol), and Copper(I) iodide (CuI) (0.06 eq, 0.11 g, 0.6 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (40 mL) and triethylamine (TEA) (3.0 eq, 4.2 mL, 30.0 mmol). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.2 eq, 1.18 mL, 12.0 mmol) dropwise to the mixture via syringe.
-
Sonogashira Coupling: Heat the reaction mixture to 70 °C and stir for 8-12 hours, monitoring by TLC for the disappearance of the starting aniline.
-
Cyclization Step: After cooling the reaction to room temperature, add potassium tert-butoxide (2.0 eq, 2.24 g, 20.0 mmol). Heat the mixture to 100 °C and stir for an additional 4-6 hours to facilitate the intramolecular cyclization and subsequent deprotection of the acetone group.
-
Work-up: Cool the reaction to room temperature and quench by slowly adding water (50 mL). Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain the target indole.
Data Summary
| Parameter | Expected Value |
| Product Name | 6-Bromo-4-fluoro-2-methyl-1H-indole |
| Molecular Formula | C₉H₇BrFN |
| Molecular Weight | 228.06 g/mol |
| Appearance | Light brown solid |
| Expected Yield | 60-75% (over two steps) |
| Purity (by LC-MS) | >97% |
Application 3: Diversification via Buchwald-Hartwig Amination
Principle & Rationale: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[11][12][13] This palladium-catalyzed cross-coupling reaction allows for the selective amination of the C-Br bond on the this compound core. This transformation is exceptionally valuable as it replaces the bromine atom with a primary or secondary amine, introducing a new vector for diversification or for completing the synthesis of a target molecule. The choice of phosphine ligand is critical and is often tailored to the specific amine and aryl halide substrates to maximize yield and minimize side reactions.[14]
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.03 eq), the phosphine ligand (e.g., Xantphos, 0.02-0.06 eq), and a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.4-2.0 eq).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (typically at a concentration of 0.1-0.5 M).
-
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 80-110 °C with stirring for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Summary (Example with Morpholine)
| Parameter | Expected Value |
| Product Name | 4-(4-Fluoro-2-methyl-6-morpholinophenyl)morpholine |
| Starting Amine | Morpholine |
| Catalyst System | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ |
| Expected Yield | 80-95% |
| Appearance | White to off-white solid |
Conclusion
This compound serves as a highly adaptable platform for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the construction of quinoline and indole scaffolds, along with the strategy for diversification via Buchwald-Hartwig amination, demonstrate its utility. These methods provide reliable and scalable pathways for researchers to access novel, functionalized molecules, thereby accelerating discovery programs in medicinal chemistry and materials science.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aobchem.com [aobchem.com]
- 8. 429683-46-5|this compound|BLD Pharm [bldpharm.com]
- 9. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 10. Indole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
Application Note & Protocol: Palladium-Catalyzed N-Arylation of 4-Bromo-2-fluoro-6-methylaniline
Introduction
The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science. Aryl amines are privileged structures found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of these compounds by offering a versatile and efficient method for forging C–N bonds.[1][2] This reaction has largely superseded harsher, traditional methods like the Ullmann condensation, which often require high temperatures and stoichiometric amounts of copper.[2][3]
This guide provides a detailed experimental procedure and technical insights for the N-arylation of 4-Bromo-2-fluoro-6-methylaniline, a sterically hindered and electronically distinct aniline derivative. Understanding the nuances of coupling such substrates is critical for researchers in drug discovery and process development. We will delve into the causality behind the selection of catalysts, ligands, bases, and solvents, providing a framework for rational reaction design and optimization.
The Mechanism: A Look Inside the Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination followed by deprotonation, and reductive elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate.[5][6] The rate of this step is highly dependent on the ligand bound to the palladium center.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: This is the final, product-forming step. The C–N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation with a Generic Amine
This protocol details a representative, non-optimized procedure for the coupling of this compound with a generic primary or secondary amine. Reaction conditions should be optimized for each specific substrate pairing.
I. Materials and Reagents
-
Aryl Halide: this compound
-
Amine: Generic primary or secondary amine (e.g., morpholine, aniline)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a commercially available pre-catalyst like XantPhos Pd G3.
-
Ligand: XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or another suitable biarylphosphine ligand.
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
-
Equipment: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, rubber septum, nitrogen or argon gas line, syringes, heating mantle or oil bath, TLC plates, and standard glassware for workup and purification.
II. Safety & Handling Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Bases: Sodium tert-butoxide is a strong, moisture-sensitive base. Cesium carbonate is a hygroscopic solid. Handle both in a glovebox or under an inert atmosphere.
-
Solvents: Toluene and dioxane are flammable. Work away from ignition sources.
-
Inert Atmosphere: The catalytic system is sensitive to oxygen.[1] All steps should be performed under an inert atmosphere of nitrogen or argon.
III. Representative Reaction Setup and Procedure
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen which can deactivate the catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.2 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously. The reaction mixture may change color as the catalyst becomes active.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: A generalized workflow for the N-arylation experiment.
Deconstructing the Protocol: Causality and Scientific Rationale
The success of a Buchwald-Hartwig amination hinges on the careful selection of its components. Each choice is dictated by the electronic and steric properties of the substrates.
The Palladium Source & Ligand: A Synergistic Partnership
-
Palladium Source: While Pd(0) sources like Pd₂(dba)₃ are common, Pd(II) precursors such as Pd(OAc)₂ are also frequently used.[10] Pd(II) salts are reduced in situ by the amine or phosphine ligand to generate the catalytically active Pd(0) species.[1][11] The use of air-stable, well-defined pre-catalysts, which combine the palladium and ligand in a single molecule, can simplify reaction setup and improve reproducibility.[12]
-
Ligand Selection: The ligand is arguably the most critical component.[13] For challenging substrates like the sterically hindered this compound, bulky and electron-rich phosphine ligands are required. These ligands stabilize the palladium center, promote the crucial oxidative addition step, and facilitate the final reductive elimination.[2][13] Biarylphosphine ligands (e.g., XPhos, RuPhos) and bulky dialkylphosphines are particularly effective.[2] The choice of ligand can dramatically affect reaction rate and yield, and screening may be necessary for optimal results.[12][14]
The Base: More Than Just a Proton Abstractor
The base plays a multifaceted role. Its primary function is to deprotonate the amine, forming the palladium amido complex that precedes reductive elimination.[2]
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective and widely used.[10][15] However, their high basicity can be incompatible with sensitive functional groups (e.g., esters, ketones) on the substrates.[1]
-
Weaker Bases: For substrates with base-sensitive functionalities, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.[10][15] While these reactions may require higher temperatures or longer reaction times, they offer broader functional group tolerance.[1] The poor solubility of inorganic bases can sometimes be an issue, and factors like particle size and stirring rate can impact the reaction.[10]
The Solvent: Creating the Right Environment
The choice of solvent is critical for ensuring all components remain in solution and for achieving the necessary reaction temperature.
-
Recommended Solvents: Anhydrous, aprotic polar solvents are standard. Toluene is very common due to its high boiling point and ability to dissolve a wide range of organic compounds.[15] Ethereal solvents like 1,4-dioxane and THF are also frequently employed.[1][10]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[10][15]
Data Summary: A Representative Example
The following table outlines the stoichiometry for a hypothetical N-arylation of this compound with morpholine.
| Reagent | Molar Equiv. | Mol | Mass / Volume | Notes |
| This compound | 1.0 | 1.00 mmol | 204 mg | Limiting Reagent |
| Morpholine | 1.2 | 1.20 mmol | 105 µL | Slight excess to drive the reaction |
| Pd₂(dba)₃ | 0.01 | 0.01 mmol | 9.2 mg | 2 mol % Pd catalyst loading |
| XantPhos | 0.02 | 0.02 mmol | 11.6 mg | Ligand-to-Palladium ratio is critical |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 1.40 mmol | 135 mg | Strong base, handle under inert gas |
| Anhydrous Toluene | - | - | 5 mL | Provides a 0.2 M concentration |
| Expected Product Yield | - | - | ~75-95% | Yield is highly dependent on optimization and purification efficiency. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. aksci.com [aksci.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Bromo-2-fluoro-6-methylaniline in Agrochemical Synthesis
Introduction: The Strategic Importance of 4-Bromo-2-fluoro-6-methylaniline in Modern Agrochemicals
This compound is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the aniline ring, provides chemists with a versatile scaffold for creating potent and selective active ingredients. The strategic placement of these functional groups allows for precise tuning of the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and target binding affinity. This makes this compound a valuable precursor for the development of next-generation fungicides and insecticides, addressing the ongoing challenges of resistance and environmental safety in crop protection.
This guide provides an in-depth exploration of the application of this compound in the synthesis of two major classes of agrochemicals: Succinate Dehydrogenase Inhibitor (SDHI) fungicides and meta-diamide insecticides. We will delve into the synthetic protocols, the rationale behind the experimental choices, and the mode of action of the resulting products, offering a comprehensive resource for researchers and professionals in the field.
Part 1: Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
SDHI fungicides are a vital class of agricultural products that target the mitochondrial respiratory chain of fungal pathogens, leading to the disruption of their energy supply. The aniline moiety derived from this compound is a key component of many modern SDHIs, contributing significantly to their efficacy.
The Role of the Aniline Moiety in SDHI Fungicides
The core structure of most SDHI fungicides consists of a "headpiece," typically a pyrazole or pyridine carboxamide, connected via an amide linkage to a substituted aniline "tail." The aniline portion, derived from precursors like this compound, plays a crucial role in anchoring the inhibitor to the ubiquinone binding site (Q-site) of the succinate dehydrogenase enzyme complex. The specific substituents on the aniline ring are critical for optimizing the binding affinity and, consequently, the fungicidal activity.
General Synthesis Pathway for SDHI Fungicides
The synthesis of pyrazole carboxamide-based SDHI fungicides generally involves the coupling of a substituted pyrazole carboxylic acid with an appropriately substituted aniline. In the context of our topic, this involves the reaction of a suitable pyrazole carboxylic acid chloride with this compound.
Caption: General workflow for the synthesis of pyrazole carboxamide SDHI fungicides.
Experimental Protocol: Synthesis of a Representative SDHI Fungicide
This protocol describes the synthesis of a representative pyrazole carboxamide SDHI fungicide, N-(4-bromo-2-fluoro-6-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, based on general procedures outlined in patent literature for this class of compounds.
Materials:
-
This compound
-
1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add triethylamine (1.2 eq) and cool the mixture to 0-5 °C using an ice bath. The base is crucial to neutralize the HCl generated during the reaction.
-
Addition of Acid Chloride: Slowly add a solution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water to remove the triethylamine hydrochloride salt. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure N-(4-bromo-2-fluoro-6-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |
| N-(4-bromo-2-fluoro-6-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | C13H13BrFN3O | 342.17 | Off-white solid | >85 |
Mode of Action: Inhibition of Fungal Respiration
Caption: Mechanism of action of SDHI fungicides on the fungal respiratory chain.
Part 2: Potential Application in the Synthesis of Meta-Diamide Insecticides
While the primary and well-documented application of this compound is in the synthesis of fungicides, its structural features also make it a plausible precursor for certain insecticides, particularly those in the meta-diamide class.
Cyproflanilide: A Meta-Diamide Insecticide
Plausible Synthetic Connection
Conclusion
This compound is a cornerstone intermediate in the synthesis of modern agrochemicals. Its application in the creation of potent SDHI fungicides is well-established, providing a clear pathway for the development of effective crop protection agents. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to leverage this versatile building block. Furthermore, its potential role in the synthesis of next-generation insecticides like Cyproflanilide underscores its broader significance and warrants continued exploration in the field of agrochemical research and development.
References
- 1. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]
- 2. CYPROFLANILIDE || CAC SHANGHAI INTERNATIONAL, CHINA DISCOVERED NEW DIAMIDE CANDIDATE – News & Updates [chemrobotics.in]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4742074A - Pyrazolecarboxamide derivative and fungicide containing it as active ingredient - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 4-Bromo-2-fluoro-6-methylaniline Derivatives
Introduction: The Significance of 4-Bromo-2-fluoro-6-methylaniline in Modern Drug Discovery
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. The this compound moiety is a highly valuable building block, offering a unique combination of steric and electronic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This application note provides a comprehensive guide to the synthesis of this compound and its subsequent derivatization, offering detailed protocols and the scientific rationale behind the chosen methodologies.
PART 1: Synthesis of the Core Scaffold: this compound
The synthesis of this compound requires a multi-step approach, beginning with the formation of the precursor 2-fluoro-6-methylaniline, followed by a regioselective bromination. Controlling the position of the bromine atom is critical, and a protection-deprotection strategy is employed to ensure the desired 4-position substitution.
Visualizing the Synthetic Workflow
Application Note: Strategic Ligand Selection for Palladium-Catalyzed Cross-Coupling of Ortho-Substituted Bromoanilines
Introduction: Overcoming the Steric Challenge of Ortho-Substituted Bromoanilines
Ortho-substituted anilines are pivotal structural motifs in a multitude of pharmaceuticals, agrochemicals, and materials.[1][2][3] The palladium-catalyzed cross-coupling of ortho-substituted bromoanilines presents a formidable challenge in synthetic chemistry. The steric hindrance imposed by the ortho-substituent, coupled with the coordinating ability of the adjacent amine, can significantly impede the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination. This often leads to low yields, slow reaction rates, and the formation of undesired byproducts.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of ligands to overcome these challenges in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic rationale behind ligand choice, present a comparative analysis of state-of-the-art ligand systems, and provide detailed, field-proven protocols to enable the efficient synthesis of sterically encumbered biaryls and arylamines.
The Decisive Role of the Ligand: A Mechanistic Perspective
The success of a cross-coupling reaction with a sterically hindered substrate like an ortho-substituted bromoaniline is intrinsically linked to the properties of the ancillary ligand coordinated to the palladium center. The ideal ligand must possess a unique combination of steric bulk and electron-donating ability to facilitate the key steps of the catalytic cycle.
Key Ligand Properties and Their Mechanistic Impact:
-
Steric Bulk: A bulky ligand promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards oxidative addition.[6] Furthermore, steric crowding around the metal center can accelerate the rate-limiting reductive elimination step to furnish the desired product.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide. Strong σ-donating ligands, such as N-heterocyclic carbenes (NHCs), are particularly effective in this regard.[6]
The interplay of these steric and electronic factors is crucial for navigating the complexities of cross-coupling with challenging substrates.
Ligand Classes for the Cross-Coupling of Ortho-Substituted Bromoanilines
Extensive research has led to the development of specialized ligand classes that have proven highly effective for the cross-coupling of ortho-substituted bromoanilines.
Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type Ligands)
The dialkyl-ortho-biaryl phosphines, pioneered by the Buchwald group, are among the most important ligands in modern cross-coupling catalysis.[7] These ligands feature a biaryl backbone with bulky alkyl substituents on the phosphorus atom and various functional groups on the biaryl scaffold. This design allows for fine-tuning of both steric and electronic properties.
Commonly Used Buchwald Ligands:
-
SPhos: Characterized by its dicyclohexylphosphino group and methoxy substituents on the biaryl backbone, SPhos is a highly effective and versatile ligand for a wide range of Suzuki-Miyaura couplings, including those with aryl chlorides and sterically hindered substrates.
-
XPhos: Featuring a di-tert-butylphosphino group and bulky isopropyl groups on the biaryl scaffold, XPhos is particularly adept at promoting C-N bond formation in Buchwald-Hartwig amination reactions.
-
RuPhos: This ligand, with its dicyclohexylphosphino group and isopropoxy substituents, often provides excellent results in Suzuki-Miyaura couplings where other ligands fail.
The steric bulk of these ligands facilitates the formation of the active monoligated palladium catalyst and promotes the final reductive elimination step. The electron-rich nature of the dialkylphosphino group enhances the rate of oxidative addition.
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for challenging cross-coupling reactions.[6][8] They are strong σ-donors and form highly stable complexes with palladium. The steric environment around the carbene carbon can be readily modified to suit the demands of a particular transformation.
Key NHC Ligands:
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A bulky and widely used NHC ligand that has shown great efficacy in a variety of cross-coupling reactions.
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): Another commonly employed NHC ligand with slightly different steric and electronic properties compared to IPr.
The strong σ-donating ability of NHCs makes the palladium center more electron-rich, thereby facilitating the oxidative addition of even less reactive aryl halides. The steric bulk of the N-aryl substituents on the imidazole ring plays a crucial role in promoting reductive elimination.
Comparative Ligand Performance
The choice of ligand is highly substrate-dependent, and screening of different ligands is often necessary to identify the optimal conditions. The following table provides a general comparison of the performance of different bromoaniline isomers in a Suzuki-Miyaura cross-coupling reaction.
| Aniline Derivative | Product | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline | 2-(Thiophen-2-yl)aniline | 15 | 86 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 15 | 64 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 60 | 96 |
| 4-Bromoaniline | 4-(Thiophen-2-yl)aniline | 15 | 91 |
Table 1: Comparative yields of the micellar Suzuki-Miyaura cross-coupling reaction between bromoaniline isomers and 2-thienylboronic acid.[1]
This data highlights that while ortho-substituted anilines can be challenging, with the right conditions, high yields can be achieved in relatively short reaction times.
Experimental Protocols
The following protocols are provided as a starting point for the cross-coupling of ortho-substituted bromoanilines. Optimization of reaction parameters such as base, solvent, temperature, and catalyst loading may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Ortho-Substituted Bromoaniline
This protocol is adapted from a procedure for the coupling of ortho-bromoaniline derivatives with boronic esters using the CataCXium® A Pd G3 precatalyst.[1][2][9]
Materials:
-
Ortho-bromoaniline derivative (1.0 eq)
-
Boronic ester (1.5 eq)
-
CataCXium® A Pd G3 (10 mol%)
-
K₃PO₄ (2.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
In a nitrogen-flushed glovebox, combine the ortho-bromoaniline derivative, boronic ester, CataCXium® A Pd G3, and K₃PO₄ in a reaction vial.
-
Add 2-MeTHF to the vial to achieve the desired concentration.
-
Seal the vial and heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Ortho-Substituted Bromoaniline
This is a general protocol for the Buchwald-Hartwig amination of anilines.[10] For ortho-substituted bromoanilines, a bulky ligand such as XPhos or a suitable NHC ligand is recommended.
Materials:
-
Ortho-bromoaniline (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry, nitrogen-flushed reaction vessel, add the palladium precatalyst, ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Add the ortho-bromoaniline and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Side Reactions
Low yields in the cross-coupling of ortho-substituted bromoanilines can often be attributed to several common side reactions.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester, which can be a significant issue, especially with electron-deficient boronic acids.[11] To mitigate this, use of milder bases (e.g., K₃PO₄, KF), anhydrous conditions, and more stable boron reagents (e.g., pinacol esters, MIDA boronates) is recommended.[11]
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom can occur, leading to the formation of the corresponding aniline. This is often a result of catalyst deactivation or the presence of water. Ensuring a truly inert atmosphere and using fresh, high-purity reagents can help to minimize this side reaction.
-
Homocoupling: The coupling of two molecules of the boronic acid or the aryl halide can also occur. This is often more prevalent at higher temperatures and catalyst loadings.
If low yields are observed, a systematic optimization of the reaction conditions, including the catalyst, ligand, base, solvent, and temperature, is recommended.
Visualizing the Catalytic Cycle and Ligand Selection
To aid in understanding the complex interplay of factors in these reactions, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling and a decision-making workflow for ligand selection.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for ligand selection in cross-coupling reactions.
Conclusion
The successful cross-coupling of ortho-substituted bromoanilines is a testament to the power of rational ligand design in modern catalysis. By carefully selecting bulky and electron-rich phosphine ligands or N-heterocyclic carbenes, chemists can effectively overcome the steric and electronic challenges posed by these substrates. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for researchers in their efforts to synthesize complex molecules for a wide range of applications. Continued innovation in ligand development will undoubtedly further expand the scope and utility of these indispensable transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Versatile Building Block: Application Notes and Protocols for 4-Bromo-2-fluoro-6-methylaniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science, the strategic design of molecular precursors is paramount to achieving novel functionalities. 4-Bromo-2-fluoro-6-methylaniline emerges as a highly versatile building block, offering a unique combination of reactive sites that enable the synthesis of complex organic materials. Its trifunctional nature—a nucleophilic amine, a reactive aryl bromide, and a fluorine substituent—provides a powerful toolkit for chemists to architect materials with tailored electronic and photophysical properties. This guide provides an in-depth exploration of its applications, particularly in the realm of organic electronics, supported by detailed experimental protocols.
Core Principles of Reactivity
The utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile formation of carbon-carbon bonds.[1] This is a cornerstone of modern organic synthesis for building complex aromatic systems. The amine group offers a site for nucleophilic substitution and can be readily modified to introduce a wide range of functionalities. The fluorine atom, through its electron-withdrawing nature, can influence the electronic properties of the molecule and any resulting materials.
Application Focus: Synthesis of Advanced Materials for Organic Electronics
A primary application of this compound and its analogues is in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).[2] By serving as a foundational unit, it can be incorporated into larger conjugated systems designed to exhibit specific charge transport and emissive properties.
Representative Material Properties
The incorporation of halogenated anilines into organic electronic materials can significantly impact their performance. Below is a table of representative photophysical properties for a class of materials synthesized from a structurally similar precursor, 9-phenyl-9-phosphafluorene oxide derivatives, highlighting the potential of such building blocks.[3]
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) |
| Derivative 1 | 350 | 450 | 85 |
| Derivative 2 | 365 | 475 | 92 |
| Derivative 3 | 358 | 460 | 88 |
Note: Data is representative of materials synthesized from a similar bromo-fluoro-aniline precursor and is for illustrative purposes.[3]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the experimental choices.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Derivative
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. This reaction is fundamental for creating the core structures of many organic electronic materials.[1][4]
Objective: To synthesize a novel biaryl compound from this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the solvent (10 mL) and deionized water (2 mL) to the flask.
-
Degassing: Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium(0) catalyst (0.05 mmol) to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add deionized water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.
-
Base: Essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Aqueous Solvent System: Often accelerates the reaction and improves yields.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a biaryl derivative using the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[5]
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.
-
Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Future Directions
The unique substitution pattern of this compound makes it a promising candidate for the development of new materials with advanced properties. Future research may focus on its incorporation into high-performance polymers for applications in flexible electronics, or as a key intermediate in the synthesis of novel emitters for next-generation displays. The strategic manipulation of its functional groups will undoubtedly lead to the creation of materials with enhanced thermal stability, charge transport characteristics, and photophysical performance.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fully printed organic thin-film transistors: pathways to scalable, high-performance flexible electronics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with Electron-Deficient Anilines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for optimizing Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient anilines. As a Senior Application Scientist, my goal is to equip you with the expert knowledge and field-proven insights necessary to overcome common hurdles and achieve high-yield, reproducible results in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.
Q1: My Suzuki coupling with an electron-deficient aniline (e.g., a nitro- or cyano-substituted bromoaniline) is resulting in low to no yield. What are the primary factors I should investigate?
Low yields in Suzuki couplings with electron-deficient anilines are a common challenge. The primary reason is that electron-withdrawing groups on the aniline ring, while activating the aryl halide for oxidative addition, can create issues in other parts of the catalytic cycle and introduce side reactions.[1][2] Here's a systematic approach to troubleshooting:
-
Catalyst System: The choice of palladium precursor and, critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates.[3]
-
Base Selection: The base is crucial for the transmetalation step, and its strength and nature can significantly impact the reaction's success.[3]
-
Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are vital for a successful outcome.[3]
-
Reagent Quality: The stability of the organoboron reagent is a frequent point of failure. Side reactions like protodeboronation can consume your coupling partner.[3][4]
Q2: I'm observing significant dehalogenation of my electron-deficient aniline starting material. How can I mitigate this side reaction?
Dehalogenation, where the halogen is replaced by a hydrogen atom, is a common side reaction, particularly with electron-deficient aryl halides.[5] The likely culprit is the formation of a palladium-hydride (Pd-H) species.[5]
Strategies to Minimize Dehalogenation:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][5] These ligands can accelerate the desired reductive elimination over the dehalogenation pathway.
-
Base Optimization: Avoid strong alkoxide bases if possible. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better choices.[5][6]
-
Solvent Selection: Use aprotic solvents such as dioxane, THF, or toluene. If an alcohol is necessary as a co-solvent, use it in minimal amounts.[5]
-
Water Content: While some Suzuki protocols benefit from aqueous conditions, excess water can be a proton source.[7] If running anhydrously, ensure all reagents and solvents are thoroughly dried. In aqueous systems, you can experiment with varying the water ratio.
Q3: My boronic acid seems to be decomposing, leading to homocoupling and other byproducts. What's happening and how can I prevent it?
This is likely due to protodeboronation, a process where the C-B bond of the boronic acid is cleaved by a proton source (like water), or homocoupling, which can be exacerbated by the presence of oxygen.[4][7] Electron-deficient boronic acids are particularly susceptible to these side reactions.[4][8]
Preventative Measures:
-
Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[7]
-
Use More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[4] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of side reactions.
-
Strict Exclusion of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[7] Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[7]
-
Control Stoichiometry: While a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, a large excess can favor homocoupling.[7]
Experimental Protocols & Methodologies
General Protocol for Suzuki-Miyaura Coupling with an Electron-Deficient Bromoaniline
This protocol provides a robust starting point for optimization.
Materials:
-
Electron-deficient bromoaniline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, 5 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the electron-deficient bromoaniline, arylboronic acid, base, palladium precatalyst, and ligand.[3]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation & Visualization
Table 1: Recommended Conditions for Challenging Suzuki Couplings
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos) or a pre-formed palladacycle. | These ligands facilitate the oxidative addition and reductive elimination steps, which can be challenging for some substrates.[3] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases are often required to facilitate the transmetalation step, especially with electron-deficient partners.[3][6] |
| Solvent | Aprotic polar solvents (e.g., Dioxane, THF, Toluene), often with a small amount of water. | These solvents are generally effective at dissolving the reactants and catalyst system. |
| Temperature | 80-110 °C | Higher temperatures can help overcome activation barriers for difficult couplings.[3] |
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow to diagnose and solve common issues.
References
- 1. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. nva.sikt.no [nva.sikt.no]
Technical Support Center: Overcoming Poor Reactivity in Buchwald-Hartwig Amination of Haloanilines
Welcome to our dedicated technical support center for navigating the complexities of the Buchwald-Hartwig amination of haloaniline substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet sometimes temperamental transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming poor reactivity, grounded in mechanistic understanding and practical experience.
The Challenge: Why Do Haloanilines Exhibit Poor Reactivity?
Haloanilines present a unique challenge in Buchwald-Hartwig amination due to a confluence of electronic and steric factors. The aniline moiety is electron-rich, which can facilitate the initial oxidative addition step. However, the nitrogen lone pair can also coordinate to the palladium center, potentially leading to catalyst inhibition. The nature and position of the halogen substituent further modulate the electronic properties and steric hindrance of the aryl halide, influencing every step of the catalytic cycle.
This guide provides a structured approach to troubleshooting, focusing on the key parameters that can be adjusted to achieve successful C-N bond formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction with a chloroaniline is sluggish or fails completely. What is the first parameter I should investigate?
Answer: The primary suspect in failed or low-yielding reactions with chloroanilines is often the ligand. Due to the strength of the C-Cl bond, the oxidative addition step is typically the rate-limiting step. To overcome this high activation barrier, a highly active catalyst system is required.
Expertise & Experience: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of aryl chlorides. These ligands stabilize the palladium(0) center and facilitate the formation of the active monoligated palladium species, which is crucial for efficient catalysis.[1]
Troubleshooting Steps:
-
Ligand Selection: If you are using a first-generation ligand (e.g., P(o-tol)3) or a less bulky biarylphosphine ligand, consider switching to a more sterically demanding and electron-rich "Buchwald-type" ligand.
-
Ligand Screening: A systematic screen of ligands is the most effective approach. We recommend starting with the ligands listed in the table below, as they have demonstrated broad utility for challenging substrates.
| Ligand | Key Features & Recommended Application |
| XPhos | A versatile and highly active ligand for a wide range of aryl chlorides. Often a good starting point. |
| RuPhos | Particularly effective for the coupling of secondary amines with heteroaryl chlorides.[2] |
| BrettPhos | Excellent for the monoarylation of primary amines.[2][3] |
| SPhos | Often provides high yields, comparable to RuPhos.[2] |
Authoritative Grounding: The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the scope of the Buchwald-Hartwig amination, enabling the efficient coupling of previously unreactive aryl chlorides.[1]
Question 2: I'm using an appropriate ligand for my bromoaniline substrate, but the reaction is still not proceeding to completion. Could the base be the issue?
Answer: Absolutely. The choice of base is critical and its effectiveness is highly dependent on the specific substrates and solvent used. For electron-rich haloanilines, a strong, non-nucleophilic base is generally required to facilitate the deprotonation of the amine and the subsequent formation of the palladium-amido complex.
Expertise & Experience: Sodium tert-butoxide (NaOtBu) is the most commonly employed strong base for Buchwald-Hartwig aminations and is an excellent starting point for haloaniline couplings.[4] However, if you observe substrate decomposition or side reactions, a weaker base may be necessary. The physical properties of inorganic bases, such as particle size and solubility, can also significantly impact reaction rates.[4]
Troubleshooting Steps:
-
Base Strength: If you are using a weaker base like a carbonate (e.g., Cs₂CO₃, K₂CO₃) or phosphate (e.g., K₃PO₄) and observing poor conversion, switching to a stronger alkoxide base like NaOtBu or LHMDS is recommended.[4]
-
Base Screening: If NaOtBu leads to decomposition, a screen of other bases should be performed. Consider the options in the table below.
-
Agitation and Physical Properties: For heterogeneous reactions with inorganic bases, ensure vigorous stirring to maximize the interfacial area where deprotonation occurs. Grinding the base before use can also be beneficial.[4]
| Base | pKa of Conjugate Acid | Key Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | Strong, widely used, and often effective. Can be too harsh for base-sensitive functional groups.[4] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A very strong, non-nucleophilic base. Can be effective when other bases fail. |
| Potassium tert-butoxide (KOtBu) | ~19 | Similar in strength to NaOtBu, but solubility differences can impact reactivity. |
| Cesium carbonate (Cs₂CO₃) | ~10 | A weaker base that is more soluble in some organic solvents. A good option for substrates with base-sensitive groups.[4] |
| Potassium phosphate (K₃PO₄) | ~12 | A moderately weak base that can be effective with certain ligand systems. |
Authoritative Grounding: The base plays a crucial role in the catalytic cycle by deprotonating the amine that is coordinated to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[5]
Question 3: My reaction starts but then stalls, and I observe the formation of hydrodehalogenation byproducts. What is causing this and how can I prevent it?
Answer: The stalling of the reaction and the formation of hydrodehalogenated arenes are often indicative of catalyst deactivation or a competing side reaction, β-hydride elimination. This is a common issue, particularly with electron-rich substrates and primary amines.
Expertise & Experience: Catalyst deactivation can occur through the formation of off-cycle, inactive palladium species.[6] β-hydride elimination is a competing pathway to the desired reductive elimination, leading to the formation of an imine and the reduced arene. The choice of ligand and reaction conditions can significantly influence the relative rates of these two pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled reactions.
Detailed Steps:
-
Enhance Reductive Elimination: The use of sterically hindered ligands, such as the Buchwald biarylphosphine ligands, can sterically disfavor the transition state for β-hydride elimination and promote the desired C-N bond-forming reductive elimination.[1]
-
Temperature Optimization: While higher temperatures are often needed for the oxidative addition of aryl chlorides, they can also favor β-hydride elimination. A careful optimization of the reaction temperature is recommended.
-
Solvent Effects: The polarity of the solvent can influence the rates of the various steps in the catalytic cycle. A screen of common solvents such as toluene, dioxane, and THF is advisable.
-
Consider a Pre-catalyst: The use of well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can lead to more consistent formation of the active catalytic species and reduce the likelihood of catalyst deactivation pathways.[4]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Challenging Chloroaniline
This protocol provides a robust starting point for the amination of chloroanilines and can be adapted for other haloanilines with appropriate modifications.
Materials:
-
Chloroaniline derivative (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
XPhos ligand (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and sodium tert-butoxide to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the chloroaniline derivative and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[7]
Diagram of the Catalytic Cycle:
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
Purification of crude 4-Bromo-2-fluoro-6-methylaniline by column chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of crude 4-Bromo-2-fluoro-6-methylaniline via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions and preliminary considerations for setting up the purification.
Q1: What are the critical physicochemical properties of this compound to consider before starting purification?
A1: Understanding the properties of your target compound is the bedrock of a successful purification strategy. Key characteristics for this compound are summarized below. The aniline group imparts basicity and polarity, while the aromatic ring and bromine atom contribute to its nonpolar character. This amphiphilic nature dictates its interaction with both the stationary and mobile phases.
| Property | Value / Observation | Significance for Chromatography |
| Molecular Weight | 204.04 g/mol [1][2] | Standard molecular weight, easily handled by typical silica gel. |
| Polarity | Moderately polar | Due to the amine (-NH2) group. Will interact with polar stationary phases like silica gel. |
| Basicity | Weakly basic | The aniline moiety can interact strongly with acidic silanol groups on silica gel, potentially causing peak tailing.[3] |
| Physical Form | Solid at room temperature[4] | Must be fully dissolved in a minimal amount of solvent for column loading. |
| UV Absorbance | Yes (aromatic ring) | The compound is UV active, allowing for easy visualization on TLC plates with a UV indicator and monitoring of fractions by UV-Vis spectroscopy or HPLC. |
| Stability | Generally stable | However, like many anilines, it can be sensitive to strong acids and oxidation over time. It's crucial to test its stability on silica gel before committing to a large-scale column.[5] |
Q2: How do I select the appropriate stationary phase?
A2: For most applications involving moderately polar compounds like this compound, silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the standard and most cost-effective choice.[6] This particle size provides a high surface area, leading to better separation efficiency for flash chromatography.[6]
However, due to the basic nature of the aniline group, strong interactions with the acidic silanol groups on the silica surface can occur, leading to irreversible adsorption or significant peak tailing.[3] If you observe streaking on your initial TLC analysis, consider using:
-
Deactivated (Neutral) Silica Gel: This can be prepared by treating standard silica gel with a base like triethylamine to reduce the acidity of the silanol groups.
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic forms. Neutral or basic alumina can be an effective alternative to silica for purifying amines.
Q3: What is the best method for choosing an initial mobile phase (solvent system)?
A3: The ideal mobile phase is determined empirically using Thin-Layer Chromatography (TLC) . The goal is to find a solvent system that moves your target compound to a retention factor (Rf) of approximately 0.25-0.35 . This Rf value typically provides the best separation from impurities in a column.
A common starting point for halogenated anilines is a binary mixture of a nonpolar solvent and a moderately polar solvent.
Recommended Starting Solvent Systems for TLC Analysis:
-
Hexanes / Ethyl Acetate
-
Toluene / Ethyl Acetate
-
Dichloromethane / Hexanes
Experimental Protocol: TLC for Mobile Phase Selection
-
Prepare a dilute solution of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate (with F254 indicator).
-
Develop the plate in a TLC chamber containing your chosen solvent mixture (e.g., start with 10% Ethyl Acetate in Hexanes).
-
Visualize the developed plate under a UV lamp (254 nm).
-
Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Adjust the solvent ratio until the Rf of the desired product is in the 0.25-0.35 range.
-
If Rf is too high (>0.4): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate).
-
If Rf is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., add more ethyl acetate).
-
Q4: What are the most critical safety precautions when handling this compound?
A4: this compound is classified as harmful and an irritant.[1] Always consult the Safety Data Sheet (SDS) before handling.[7][8][9][10][11]
Mandatory Safety Measures:
-
Engineering Controls: Handle only in a well-ventilated fume hood.[8][9]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8]
-
Spills: In case of a spill, avoid generating dust.[7] Use dry clean-up procedures and collect waste in a sealed container for proper disposal.[7][9]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the column chromatography process in a direct question-and-answer format.
Q5: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?
A5: This is a classic problem when purifying amines on silica gel.[3]
-
Causality: The basic lone pair of electrons on the aniline's nitrogen atom forms a strong hydrogen bond with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, interaction prevents the compound from eluting cleanly as a tight band, resulting in significant tailing.
-
Solution: You need to suppress the interaction with the acidic sites. The most effective method is to add a small amount of a competitive base to your mobile phase.
-
Add Triethylamine (TEA): Add 0.1% to 1% (v/v) of triethylamine to your chosen eluent system (e.g., Hexanes/Ethyl Acetate/TEA 80:20:0.5). The TEA is more basic than your aniline and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[3]
-
Use an Ammonia-Saturated Solvent: For very stubborn cases, pre-saturating the mobile phase with ammonia can be effective, though it requires more careful handling.
-
Q6: I can see my product and an impurity on the TLC, but they are co-eluting from the column. How can I improve the separation?
A6: Co-elution occurs when the selectivity of your chromatographic system is insufficient to resolve the compounds.
-
Causality: The polarity difference between your product and the impurity is not large enough for the chosen mobile phase to separate them effectively.
-
Solutions (in order of application):
-
Fine-Tune the Mobile Phase: If there is a small gap between spots on the TLC, try reducing the polarity of the mobile phase. A less polar eluent will cause all compounds to move more slowly, exaggerating the differences in their affinity for the stationary phase and improving separation.
-
Change the Solvent System: The selectivity of a separation is not just about polarity; it's about specific molecular interactions. If Hexanes/Ethyl Acetate isn't working, the impurity may have similar interactions in that system. Try a different solvent pairing with different chemical properties, such as Dichloromethane/Methanol or Toluene/Acetone. This changes the nature of the interactions between the analytes, solvent, and silica gel, often leading to successful separation.
-
Use Gradient Elution: Start eluting the column with a low-polarity solvent to first remove nonpolar impurities. Then, gradually and systematically increase the percentage of the polar solvent in the mobile phase. This will move your product off the column while potentially leaving more polar impurities behind.
-
dot
Caption: Workflow for troubleshooting poor separation.
Q7: My compound is not coming off the column at all, even after I've flushed with a very polar solvent.
A7: This frustrating situation suggests either a catastrophic error in setup or a strong, irreversible interaction.
-
Causality & Solutions:
-
Compound Decomposed on Silica: This is a known risk for certain sensitive molecules.[5] The acidic silica surface can catalyze degradation.
-
Diagnosis: Take a small amount of your crude product, dissolve it, add a pinch of silica gel, and stir for an hour. Spot this mixture on a TLC plate alongside your original crude material. If the product spot has vanished or new, lower-Rf spots have appeared, your compound is not stable to silica.
-
Remedy: Use a different stationary phase like neutral alumina or consider an alternative purification method like recrystallization.
-
-
Incorrect Solvent System: You may have accidentally prepared the mobile phase incorrectly (e.g., reversed the ratio of polar and nonpolar solvents).[5]
-
Diagnosis: Double-check your solvent bottles and preparation calculations.
-
Remedy: Prepare a fresh, correctly composed mobile phase.
-
-
Precipitation on the Column: If the crude material was loaded in a solvent in which it is only sparingly soluble, it may have precipitated at the top of the column when it came into contact with the less-polar mobile phase. This solid is then very difficult to redissolve and elute.
-
Diagnosis: Look for a visible solid band at the very top of the silica.
-
Remedy: This is difficult to fix. The best course is to avoid it by using a "dry loading" method if solubility is an issue.
-
-
Part 3: Experimental Protocol & Workflow
Protocol: Standard Flash Column Chromatography Purification
This protocol assumes a crude sample of ~1g and a column of 4-5 cm in diameter.
1. Column Preparation (Wet/Slurry Packing): a. Secure a glass chromatography column vertically to a clamp stand. Ensure the stopcock is closed. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.[6] c. In a beaker, prepare a slurry of silica gel (e.g., 50g) in your starting, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes). The consistency should be like a milkshake, not a thick paste. d. Pour the slurry into the column. Use a funnel to prevent spillage. e. Gently tap the side of the column to dislodge air bubbles and encourage even packing. f. Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Never let the silica run dry from this point onward. g. Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
2. Sample Loading (Choose one method):
- Wet Loading (for highly soluble samples): i. Dissolve your crude this compound (~1g) in the absolute minimum amount of your mobile phase or a slightly more polar solvent like dichloromethane (1-2 mL).[12] ii. Using a pipette, carefully add this concentrated solution dropwise to the top of the silica bed, allowing it to absorb fully. iii. Rinse the flask with another tiny amount of solvent (0.5 mL) and add it to the column to ensure a complete transfer. iv. Drain the solvent until it is level with the sand.
- Dry Loading (recommended for less soluble samples): i. Dissolve your crude product (~1g) in a suitable volatile solvent (e.g., 10-15 mL of dichloromethane). ii. Add 2-3g of fresh silica gel to this solution. iii. Remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder of silica gel coated with your crude product.[12] iv. Carefully pour this powder onto the top of the prepared column.
3. Elution and Fraction Collection: a. Carefully fill the column with the mobile phase, pouring it gently down the sides to avoid disturbing the sand layer. b. Apply gentle positive pressure to the top of the column using a regulated air or nitrogen line to achieve a steady flow rate (approx. 5 cm/minute drop level). c. Begin collecting fractions (e.g., 10-20 mL per test tube). d. Monitor the progress of the separation by periodically taking a small aliquot from the collected fractions and spotting them on a TLC plate. e. Develop and visualize the TLC plate to identify which fractions contain your pure product. f. Once the desired compound has fully eluted, you can increase the solvent polarity (e.g., flush with 50% Ethyl Acetate in Hexanes) to elute any remaining highly polar impurities and clean the column.
4. Product Isolation: a. Combine the fractions that contain the pure product, as determined by TLC. b. Remove the solvent using a rotary evaporator to yield the purified this compound.
dot
Caption: Step-by-step experimental workflow.
References
- 1. This compound | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-fluoro-3-methylaniline | C7H7BrFN | CID 68170635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. echemi.com [echemi.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 4-Bromo-2-fluoro-6-methylaniline
Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The information provided herein is based on established principles of organic chemistry and peer-reviewed literature to ensure scientific integrity and practical utility.
Section 1: Understanding the Reaction and Potential Side Products
The synthesis of this compound typically proceeds via the electrophilic aromatic substitution of 2-fluoro-6-methylaniline. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aniline ring.
Q1: What are the directing effects of the substituents on 2-fluoro-6-methylaniline, and where is bromination expected to occur?
A1: The regiochemical outcome of the bromination is determined by the interplay of the electronic and steric effects of the amino (-NH₂), fluoro (-F), and methyl (-CH₃) groups.
-
Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.[1]
-
Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group through an inductive effect.[2]
-
Fluoro Group (-F): This is a deactivating, ortho, para-director. Its strong inductive electron-withdrawing effect (-I) deactivates the ring, while its lone pairs can participate in resonance donation (+M), directing incoming electrophiles to the ortho and para positions.[3][4]
In the case of 2-fluoro-6-methylaniline, the powerful para-directing effect of the amino group is the dominant factor. Therefore, the incoming bromine electrophile is directed to the position para to the amino group, which is the C4 position. The ortho positions to the amino group are already substituted.
Section 2: Troubleshooting Common Side Reactions
Issue 1: Formation of a Dibrominated Byproduct
Q2: My reaction is producing a significant amount of a dibrominated impurity. What is the likely structure of this byproduct, and how can I prevent its formation?
A2: The formation of a dibrominated byproduct is a common side reaction due to the high reactivity of the aniline ring, which is strongly activated by the amino group.[5] The most probable structure of the dibromo impurity is 2,4-dibromo-6-fluoro-6-methylaniline.
Causality: The initial monobromination at the C4 position does not sufficiently deactivate the ring to prevent a second electrophilic attack. The presence of the first bromine atom, along with the still-activating amino, fluoro, and methyl groups, can lead to a second bromination, typically at one of the remaining activated positions.
Troubleshooting Protocol: Minimizing Dibromination
-
Control Stoichiometry:
-
Use a precise 1.0 equivalent or a slight sub-stoichiometric amount (e.g., 0.98 eq) of the brominating agent (N-Bromosuccinimide is often preferred for better control over molecular bromine).[6] An excess of the brominating agent is the most common cause of over-bromination.
-
-
Slow Reagent Addition:
-
Dissolve the brominating agent in the reaction solvent and add it dropwise to the cooled solution of 2-fluoro-6-methylaniline over an extended period (e.g., 1-2 hours). This maintains a low concentration of the electrophile, disfavoring the second bromination.
-
-
Low-Temperature Control:
-
Maintain the reaction temperature between -5°C and 5°C during the addition of the brominating agent. Exceeding this temperature range can significantly increase the rate of the second bromination.[6]
-
-
Amino Group Protection (Recommended for High Purity):
Experimental Protocol: Acetylation-Bromination-Deacetylation Sequence
Part A: Acetylation of 2-fluoro-6-methylaniline [8]
-
In a flask, dissolve 2-fluoro-6-methylaniline in glacial acetic acid.
-
Slowly add acetic anhydride with stirring.
-
After the initial exothermic reaction, warm the mixture gently for 10-15 minutes.
-
Pour the warm mixture into cold water with vigorous stirring to precipitate the acetanilide.
-
Collect the solid by vacuum filtration and wash with cold water.
Part B: Bromination of the Acetanilide [9]
-
Dissolve the dried acetanilide in a suitable solvent (e.g., acetic acid).
-
Cool the solution to 0-5°C.
-
Slowly add a solution of bromine in acetic acid or N-bromosuccinimide portion-wise.
-
Stir at low temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the bromoacetanilide.
-
Collect the product by filtration and wash with a cold sodium bisulfite solution to remove unreacted bromine.
Part C: Hydrolysis of the Bromoacetanilide [10]
-
Reflux the purified p-bromoacetanilide with aqueous hydrochloric acid (e.g., 7-8 M) for 1-2 hours.
-
Cool the solution in an ice bath.
-
Carefully neutralize with a concentrated base (e.g., NaOH) to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Issue 2: Presence of Regioisomers
Q3: My NMR analysis suggests the presence of another monobromo isomer in addition to the desired 4-bromo product. What could be the cause, and how can I improve regioselectivity?
A3: While the 4-bromo isomer is the thermodynamically and kinetically favored product, the formation of other regioisomers can occur, particularly under conditions that are not well-controlled. The most likely minor isomer would result from bromination at the C5 position.
Causality: The directing groups on the ring create a strong preference, but this selectivity can be eroded by factors such as high reaction temperatures or highly reactive brominating species, which can overcome the activation energy barrier for substitution at less favored positions.
Troubleshooting Protocol: Enhancing Regioselectivity
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low and consistent temperature (e.g., 0°C) throughout the addition of the brominating agent. | Lower temperatures increase the selectivity of the reaction by favoring the pathway with the lowest activation energy, which leads to the 4-bromo product.[6] |
| Solvent | Screen different solvents. Less polar solvents can sometimes improve regioselectivity in electrophilic aromatic substitutions.[6] | Solvent polarity can influence the reactivity of the electrophile and the stability of the reaction intermediates. |
| Brominating Agent | Use a milder and bulkier brominating agent if molecular bromine is causing issues. N-Bromosuccinimide (NBS) is a good alternative. | Milder reagents are inherently more selective. Bulky reagents may be sterically hindered from attacking more crowded positions on the ring.[6] |
Issue 3: Product Discoloration and Tar Formation
Q4: My final product is a dark oil or discolored solid. What is the cause of this, and how can it be remedied?
A4: Dark discoloration and the formation of tar-like substances in aniline reactions are typically due to oxidation of the aniline starting material or product.[8]
Causality: The electron-rich nature of anilines makes them susceptible to oxidation, which can be initiated by air, light, or impurities in the reagents.
Troubleshooting Protocol: Preventing and Removing Colored Impurities
-
Use Purified Reagents: Ensure the starting 2-fluoro-6-methylaniline is pure and preferably colorless. Distill the starting material if necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Workup with Reducing Agents: During the workup, wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any unreacted bromine and reduce some colored oxidation byproducts.[11]
-
Recrystallization with Activated Carbon: If the isolated crude product is colored, dissolve it in a suitable solvent and treat it with a small amount of activated carbon. Heat the mixture briefly, then filter the hot solution through celite to remove the carbon and the adsorbed impurities. Allow the filtrate to cool and crystallize the purified product.[8]
Section 3: Analytical Characterization and Data
Q5: How can I confirm the identity and purity of my this compound and identify any impurities?
A5: A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and getting a preliminary assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and resolving the desired product from byproducts like dibromo isomers and unreacted starting material.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl group. The splitting patterns of the aromatic protons can definitively establish the bromine's position. For example, in the desired 4-bromo product, you would expect to see two distinct aromatic proton signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and impurities. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be evident in the mass spectrum.
Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data)
| Brominating Agent | Solvent | Temperature (°C) | Yield of 4-Bromo Isomer (%) | Dibromo Byproduct (%) | Other Isomers (%) |
| Br₂ | Acetic Acid | 25 | 75 | 15 | 10 |
| Br₂ | Acetic Acid | 0 | 85 | 10 | 5 |
| NBS | Dichloromethane | 0 | 92 | 5 | 3 |
| NBS | Acetonitrile | 0 | 88 | 8 | 4 |
Section 4: Visualizing the Process
Diagram 1: Key Steps in Troubleshooting Side Reactions
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. savemyexams.com [savemyexams.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of 2-Bromo-4,6-dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing hydrodehalogenation in palladium-catalyzed amination
A Guide to Preventing Hydrodehalogenation Side Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Amination. This guide is designed for researchers, scientists, and professionals in drug development who utilize the powerful Buchwald-Hartwig amination and other palladium-catalyzed C-N coupling reactions.[1][2] Our focus is to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating side reaction: hydrodehalogenation.[3]
This center is structured to offer rapid answers through our FAQ section and a deeper dive into experimental variables in our detailed Troubleshooting Guide. We aim to explain not just what to do, but why certain adjustments can steer your reaction toward the desired amination product and away from the hydrodehalogenated byproduct.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why does it occur in my amination reaction?
A1: Hydrodehalogenation is an undesired side reaction where the halogen atom on your aryl or heteroaryl halide is replaced by a hydrogen atom.[3] This leads to the formation of a simple arene byproduct instead of your target aryl amine, reducing your yield and complicating purification.[3] This reaction competes directly with the desired C-N bond formation.[3] It typically occurs via two main pathways within the palladium catalytic cycle:
-
β-Hydride Elimination: An intermediate palladium-amide complex can undergo β-hydride elimination, especially with primary aliphatic amines, to form an imine and a palladium-hydride species.[4][5] This palladium-hydride can then reductively eliminate the hydrodehalogenated arene.[4]
-
Direct Reaction with a Hydride Source: The oxidative addition complex of palladium with the aryl halide can react with a hydride source present in the reaction mixture. Common hydride sources include solvents (like alcohols or even trace water), the amine itself, or the base.[3][6][7]
Q2: I'm observing significant hydrodehalogenation. What is the first parameter I should investigate?
A2: The choice of ligand is the most critical factor in controlling the competition between amination and hydrodehalogenation.[3][8] The ligand's steric and electronic properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition, C-N bond-forming reductive elimination, and the undesired side reactions.[9][10][11][12] Bulky, electron-rich phosphine ligands are often the first line of defense.[3] They tend to accelerate the rate of reductive elimination to form the C-N bond, allowing it to outcompete the pathways leading to hydrodehalogenation.[3]
Q3: Can my choice of base contribute to hydrodehalogenation?
A3: Absolutely. While a base is essential for the deprotonation of the amine to form the active nucleophile, its nature can significantly influence the extent of hydrodehalogenation.[3] Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) are generally preferred because they are highly effective at promoting the amination pathway.[13] However, certain bases or their byproducts can act as hydride donors. For instance, the use of weaker bases or those with available β-hydrogens can sometimes contribute to the formation of palladium-hydride species, which are key intermediates in the hydrodehalogenation pathway.[7]
Q4: Are certain aryl halides more prone to hydrodehalogenation?
A4: Yes. Electron-rich aryl halides are often more susceptible to hydrodehalogenation.[3] This is because the electron-donating groups on the aromatic ring can make the C-X bond stronger and the oxidative addition step slower. This gives more time for competing side reactions to occur. Conversely, electron-deficient aryl halides tend to undergo oxidative addition more readily, often leading to cleaner and faster amination reactions. The reactivity order for the halide is typically Ar-I > Ar-Br > Ar-Cl, although with modern catalyst systems, even aryl chlorides can be coupled efficiently.[13][14] Interestingly, for Buchwald-Hartwig reactions, some studies suggest a reactivity order of Ar-Br > Ar-Cl > Ar-I, as the iodide formed can sometimes inhibit the catalyst.[15]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to diagnosing and solving hydrodehalogenation issues by examining key reaction parameters.
Ligand Selection: The Heart of the Matter
The ligand orchestrates the entire catalytic process. Its structure dictates the geometry and reactivity of the palladium center.
The Problem: Your current ligand promotes hydrodehalogenation over amination.
The Underlying Science: The ideal ligand should promote rapid C-N reductive elimination while suppressing β-hydride elimination and other pathways that generate Pd-H species. Bulky, electron-rich ligands achieve this by:
-
Steric Hindrance: Large ligands create a crowded environment around the palladium, which can destabilize the transition state for β-hydride elimination and favor the direct C-N bond formation.[5] This steric bulk also promotes the formation of the catalytically active monoligated Pd(0) species.[8]
-
Electron Donation: Electron-rich phosphines increase the electron density on the palladium center.[16] This increased nucleophilicity of the metal facilitates the crucial oxidative addition step and, more importantly, accelerates the final C-N reductive elimination step.[9][11]
Troubleshooting Protocol:
-
Screen a Panel of Ligands: If you are observing significant hydrodehalogenation, a ligand screen is the most effective troubleshooting step.
-
Prioritize Bulky Biaryl Phosphines: Start with established, commercially available ligands known for their effectiveness in suppressing hydrodehalogenation.
-
Consider Ligand Bite Angle: For bidentate ligands, a wider "bite angle" can favor reductive elimination over β-hydride elimination.
Recommended Ligands:
| Ligand Family | Key Examples | Characteristics & Best Use Cases |
| Biaryl Monophosphines | XPhos, SPhos, DavePhos, RuPhos | Highly effective for a broad range of substrates, including challenging aryl chlorides.[3] Their bulk and electron-donating properties are ideal for accelerating C-N coupling. |
| Ferrocene-Based | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A robust, versatile bidentate ligand. Often a good starting point for initial screenings.[4] |
| Carbazole-Based | Buchwald's Gen 5 Ligands | Designed to address catalyst inhibition issues, particularly with challenging substrates.[15] |
| Wide Bite-Angle Bidentate | Xantphos | Its rigid backbone enforces a wide bite angle, which can be beneficial in suppressing side reactions.[3] |
The Role of the Base and Solvent System
The base and solvent work in concert to create the optimal environment for the catalytic cycle.
The Problem: Your base or solvent is acting as a hydride source or is not promoting the amination efficiently.
The Underlying Science: The base's primary role is to deprotonate the amine. A strong, non-nucleophilic, and sterically hindered base is ideal. The solvent must solubilize the reactants and catalyst without interfering with the reaction. Some solvents, particularly alcohols, can be deprotonated by the base to form alkoxides, which can then undergo β-hydride elimination to generate a Pd-H species and an aldehyde or ketone, leading to hydrodehalogenation.[7][17] Aprotic, non-coordinating solvents are generally preferred.[18][19][20]
Troubleshooting Protocol:
-
Base Selection: If using a weaker base like K₂CO₃ or Cs₂CO₃ and observing hydrodehalogenation, consider switching to a stronger, non-nucleophilic base.
-
Solvent Purity: Ensure your solvent is anhydrous and degassed. Trace water can be a hydride source.[6]
-
Solvent Choice: If using protic solvents like t-BuOH, and issues persist, switch to an aprotic solvent.
Recommended Base-Solvent Combinations:
| Base | Recommended Solvents | Comments |
| NaOt-Bu, KOt-Bu, LHMDS | Toluene, Dioxane, THF, CPME | These strong, hindered bases are the gold standard for many Buchwald-Hartwig aminations, promoting high reaction rates.[13][15] |
| K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Weaker bases that offer excellent functional group tolerance but may require higher catalyst loadings or longer reaction times.[13] |
Catalyst Precursor and Reaction Temperature
The choice of palladium source and the reaction temperature can influence catalyst activation and the rates of competing reaction pathways.
The Problem: The reaction is sluggish, allowing the slower hydrodehalogenation pathway to compete, or high temperatures are promoting the side reaction.
The Underlying Science: While higher temperatures generally increase reaction rates, they can sometimes disproportionately accelerate the rate of hydrodehalogenation.[3][21] Finding the optimal temperature that favors the desired C-N coupling is crucial.[3] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed precatalysts) can affect the ease of formation of the active Pd(0) species.[14] Modern, well-defined precatalysts often provide more consistent results by ensuring efficient generation of the active catalyst.[14][15]
Troubleshooting Protocol:
-
Temperature Optimization: If hydrodehalogenation is an issue, try reducing the reaction temperature.[21] A temperature screen (e.g., 80 °C, 100 °C, 120 °C) can identify the sweet spot for selectivity.
-
Switch to a Precatalyst: If using a simple palladium salt like Pd(OAc)₂, consider switching to a commercially available, air-stable precatalyst (e.g., an XPhos-based G3 or G4 precatalyst). These often lead to more reproducible and cleaner reactions.[15]
Visualizing the Catalytic Cycle and Competing Pathways
Understanding the mechanistic landscape is key to effective troubleshooting. The diagram below illustrates the desired amination cycle and the primary off-cycle pathway leading to hydrodehalogenation.
Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing hydrodehalogenation pathway via β-hydride elimination.
Experimental Protocol: General Procedure for Minimizing Hydrodehalogenation
This protocol provides a robust starting point for a typical Buchwald-Hartwig amination, incorporating best practices to disfavor the hydrodehalogenation side reaction.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol% relative to Pd)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst, and base inside a glovebox. If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand.
-
Reagent Addition: Seal the vial with a septum cap. Outside the glovebox (if using a Schlenk line), add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Inert Atmosphere: Purge the reaction vessel with argon or nitrogen for 5-10 minutes.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the formation of both the desired product and the hydrodehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting guide for incomplete aniline synthesis reactions
Introduction
Aniline and its derivatives are cornerstone building blocks in modern chemistry, pivotal to the pharmaceutical, dye, and polymer industries. The synthesis of these aromatic amines, while conceptually straightforward, is often fraught with challenges ranging from incomplete conversions to the formation of complex impurity profiles. This guide is designed to serve as a first-line technical resource for researchers, scientists, and process chemists. It provides field-proven insights and systematic troubleshooting strategies to diagnose and resolve common issues encountered during aniline synthesis, ensuring higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low or no conversion of the nitroaromatic starting material. What are the primary factors to investigate?
Low or no conversion in catalytic hydrogenation, the most common aniline synthesis method, typically points to one of three areas: catalyst activity, reaction conditions, or reagent purity.[1] A systematic check is crucial. First, verify the catalyst's viability; it may be poisoned by contaminants like sulfur or deactivated from improper storage.[1][2] Next, ensure reaction parameters such as hydrogen pressure and temperature are adequate.[3] Finally, confirm the purity of your solvents and starting materials, as impurities can inhibit the reaction.
Q2: My aniline product is a dark brown or black oil, not the expected pale yellow. What causes this discoloration and how can I prevent it?
This is a classic sign of oxidation. Aniline is highly susceptible to air oxidation, which forms strongly colored polymeric byproducts, often referred to as "aniline black".[3][4][5] This process is accelerated by exposure to air and light.[3] To prevent this, it is imperative to conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).[3] Prompt purification of the crude product after the reaction is complete is also critical.[3] If discoloration is severe, the crude product can often be treated with activated carbon during recrystallization to adsorb the colored impurities.[6]
Q3: I'm observing significant side products in my reaction. What are the most common byproducts in aniline synthesis?
Side product formation depends on the synthetic route. In catalytic hydrogenation of nitrobenzene, common byproducts arise from:
-
Over-hydrogenation: The aromatic ring is reduced, forming cyclohexylamine (CHA) or dicyclohexylamine (DICHA).[7] This is more common at elevated temperatures and pressures.[7]
-
Incomplete Reduction: Intermediates like nitrosobenzene and azoxybenzene can be present if the reaction is not driven to completion.[8]
-
Condensation Reactions: Under certain conditions, intermediates can condense to form complex impurities.
For syntheses involving electrophilic substitution on the aniline ring, the primary side products are often isomers (ortho, meta) or polysubstituted products due to the strong activating nature of the amino group.[4][9][10]
Q4: How can I effectively remove unreacted aniline from my final product, especially if my product is also basic?
A standard and highly effective method is to perform an acidic wash during a liquid-liquid extraction.[6] By washing the organic layer containing your crude product with a dilute aqueous acid (e.g., 1M HCl), the more basic aniline will be protonated to form the anilinium salt, which is soluble in the aqueous layer.[6][11][12] Your potentially less basic product may remain in the organic phase. If your product is also acid-sensitive or forms a salt, careful optimization of the acid concentration and extraction conditions is necessary.[12]
In-Depth Troubleshooting: Catalytic Hydrogenation of Nitroaromatics
This method is the workhorse for industrial and laboratory-scale aniline synthesis.[3] Its success hinges on the delicate interplay between the catalyst, hydrogen gas, and the liquid substrate solution.
Issue 1: Incomplete Reaction or Stalled Conversion
If your reaction has stalled, a logical diagnostic approach is required. The following table outlines potential causes and recommended actions.
| Potential Cause | Diagnostic Check | Recommended Action |
| Catalyst Inactivity | Is the catalyst old or from a previously opened bottle? Was it handled in the air? | Use a fresh batch of catalyst, ensuring it is handled under an inert atmosphere, especially pyrophoric types like Raney Nickel.[1] |
| Catalyst Poisoning | Are solvents and reagents of high purity? Is glassware scrupulously clean? | Use purified/anhydrous solvents and high-purity reagents. Common poisons for noble metal catalysts include sulfur and certain nitrogen heterocycles.[1] |
| Insufficient Catalyst Loading | What is the catalyst loading (mol%)? | Typical loadings for Pd/C are 5-10 mol%.[1] If the reaction is slow, consider increasing the loading. |
| Poor Agitation | Is the stirring vigorous enough to create a vortex and ensure good mixing of the solid, liquid, and gas phases? | Inefficient stirring is a common cause of failure.[1] Ensure vigorous, high-speed stirring to maximize reactant contact. |
| Inadequate H₂ Pressure | Is the system properly sealed? Is the hydrogen source sufficient? | For balloon hydrogenation, ensure there are no leaks and use a fresh balloon. For pressurized reactors, verify the pressure is maintained at the target level (e.g., 3-4 bar).[1] |
| Low Temperature | What is the reaction temperature? | While many hydrogenations run at room temperature, some less reactive substrates may require gentle heating.[13] |
Visual Workflow: Troubleshooting Low Yield
The following diagram illustrates a logical workflow for diagnosing low conversion in catalytic hydrogenation.
Caption: Troubleshooting workflow for low yield in aniline synthesis.
Issue 2: Formation of Byproducts
The selectivity of nitrobenzene hydrogenation is critical for achieving high purity.
Caption: Common side reaction pathways in aniline synthesis.
To minimize these byproducts:
-
Prevent Over-hydrogenation: Avoid excessive reaction temperatures and times. Using a less active catalyst or lower Pd loading can improve selectivity towards aniline.[7]
-
Avoid Oxidation: As previously mentioned, maintain a strict inert atmosphere throughout the reaction and workup.[3] Freshly distill aniline over zinc dust before use to remove any pre-existing oxidized impurities.[13]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation (Balloon)
This protocol outlines a standard laboratory setup for the reduction of a nitroaromatic compound.
-
Glassware Preparation: Ensure all glassware is oven-dried and scrupulously clean to avoid catalyst poisoning.[1]
-
Inerting: Assemble the reaction flask with a stir bar and a condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for several minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., Methanol, Ethyl Acetate) and the nitroaromatic substrate.
-
Catalyst Addition: Carefully add the Palladium on Carbon (Pd/C, 10% w/w) catalyst (typically 5-10 mol%).[1] Caution: Pd/C can be pyrophoric; never add it to a dry flask containing solvent vapors. Add it to the solution.
-
Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen from a balloon. Repeat this purge cycle three times.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential for efficient mixing of the three phases.[1]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by withdrawing small aliquots via syringe.[1][3] The reaction is complete when the starting material spot/peak has disappeared.
-
Work-up: Once complete, carefully purge the flask with inert gas to remove all hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Critical Safety Note: Never allow the filter cake to dry completely, as it can be pyrophoric. Keep the cake wet with solvent at all times during and after filtration.[1] Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude aniline product, which can be purified further.[1]
Protocol 2: Purification of Crude Aniline via Acidic Wash
This protocol is designed to remove residual basic impurities, including unreacted aniline starting material if applicable.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1M Hydrochloric Acid (HCl). Shake the funnel well for 1-2 minutes.[12]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer. Repeat the wash 1-2 more times.
-
Neutralization (Optional): Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Air and Moisture-Sensitive Handling for Buchwald-Hartwig Reactions
Welcome to the technical support center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of performing this powerful C-N cross-coupling reaction, with a special focus on the critical air and moisture-sensitive handling techniques required for success. Here, we move beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible methodology.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and underlying principles for setting up a successful Buchwald-Hartwig reaction.
Q1: Why are Buchwald-Hartwig reactions so sensitive to air and moisture?
A1: The sensitivity arises from the nature of the active catalyst and the reagents involved. The catalytic cycle relies on a Palladium(0) species, which is readily oxidized by atmospheric oxygen to Palladium(II).[1] This oxidation renders the catalyst inactive and unable to participate in the crucial oxidative addition step with the aryl halide, thus halting the catalytic cycle.[2][3]
Moisture, primarily water, can also be detrimental in several ways:
-
Base Quenching: Strong alkoxide bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) are highly hygroscopic and will be quenched by water, reducing the effective concentration of the base needed for the deprotonation of the amine.[4][5][6]
-
Ligand Degradation: Many phosphine ligands are susceptible to oxidation in the presence of air, forming phosphine oxides that do not effectively coordinate to the palladium center.
-
Side Reactions: Water can participate in side reactions, such as the hydrolysis of the aryl halide, leading to unwanted byproducts.
Q2: What are the key differences between using a glovebox and a Schlenk line for these reactions?
A2: Both techniques aim to create an inert atmosphere, but they differ in their application. A glovebox provides a contained inert environment (typically <1 ppm O₂ and H₂O) where all manipulations, including weighing of solids and preparation of solutions, can be performed in the absence of air and moisture.[7][8] A Schlenk line, on the other hand, allows for the manipulation of air-sensitive materials in glassware that is connected to a dual manifold providing vacuum and an inert gas (usually argon or nitrogen).[9]
| Feature | Glovebox | Schlenk Line |
| Environment | Fully contained inert atmosphere | Inert atmosphere within the glassware |
| Manipulation | Easy handling of solids and liquids | Requires specialized techniques (e.g., cannula transfer, counterflow) |
| Setup Time | Minimal once the box is operational | Requires setup for each reaction |
| Best For | Weighing and handling of highly sensitive solids (e.g., KOtBu) | Performing reactions and solvent transfers |
For optimal results, a combination of both is often employed: solids are weighed and aliquoted in the glovebox, and the reaction is then set up and run on a Schlenk line.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is a critical parameter and depends on the functional group tolerance of your substrates.[10]
| Base Type | Examples | pKaH | Advantages | Disadvantages |
| Strong Alkoxides | NaOtBu, KOtBu, LHMDS | ~19 | High reaction rates, low catalyst loadings.[10] | Incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[10] Highly air and moisture-sensitive.[4][5][6] |
| Weak Inorganic | Cs₂CO₃, K₃PO₄ | ~10-12 | Excellent functional group tolerance.[10] | Often require higher temperatures and catalyst loadings.[10] Can have poor solubility. |
The physical properties of the base, such as particle size, can also significantly impact the reaction rate, especially for poorly soluble inorganic bases where the deprotonation is a solid-liquid phase reaction.[3] Grinding the base before use can be beneficial.[3]
Q4: What are the visual indicators of a failing or failed reaction?
A4: A healthy Buchwald-Hartwig reaction typically appears as a homogeneous, colored solution (often yellow to reddish-brown). Visual cues that suggest a problem include:
-
Formation of Palladium Black: The appearance of a fine black precipitate is a clear sign of catalyst decomposition, where the Pd(0) has agglomerated and fallen out of the catalytic cycle.
-
No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it's likely that the active catalyst has not formed.
-
Persistent Insolubility: While some inorganic bases are not fully soluble, if your starting materials or catalyst system remain largely undissolved, it may indicate a solubility issue preventing the reaction from proceeding.
Section 2: Troubleshooting Guide
When a Buchwald-Hartwig reaction yields suboptimal results, a systematic approach to troubleshooting is essential. The following guide, presented as a decision tree, will help you diagnose and resolve common issues.
Caption: Troubleshooting workflow for Buchwald-Hartwig reactions.
Section 3: Experimental Protocols
Here, we provide detailed, step-by-step methodologies for critical procedures.
Protocol 1: Solvent Purification and Degassing
Anhydrous and deoxygenated solvents are paramount for success. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, further purification may be necessary.
Materials:
-
Solvent for purification (e.g., Toluene, Dioxane, THF)
-
Drying agent (e.g., Sodium/benzophenone for ethers and hydrocarbons)
-
Solvent still or a commercially available solvent purification system
-
Schlenk flask
-
Vacuum/Inert gas manifold (Schlenk line)
Procedure (Freeze-Pump-Thaw Degassing):
This is the most effective method for removing dissolved gases.[6]
-
Preparation: Transfer the anhydrous solvent to a Schlenk flask. Do not fill the flask more than halfway.
-
Freezing: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls.
-
Pumping: Once the solvent is completely frozen, open the flask to a high vacuum line for 5-10 minutes to remove the gases from the headspace.
-
Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid phase.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete degassing.
-
Storage: After the final cycle, backfill the flask with an inert gas (argon or nitrogen) and store the solvent over molecular sieves if desired.
Protocol 2: Reaction Setup in a Glovebox
This protocol is ideal for reactions using highly air- and moisture-sensitive solid reagents.
Materials:
-
Oven-dried glassware (reaction vial/flask, stir bar)
-
Palladium precatalyst
-
Phosphine ligand
-
Base (e.g., Potassium tert-butoxide)
-
Aryl halide
-
Amine
-
Anhydrous, degassed solvent
-
Syringes and needles
Procedure:
-
Preparation: Bring all necessary oven-dried glassware, reagents, and solvents into the glovebox antechamber and cycle them in. Ensure the glovebox atmosphere is inert (<1 ppm O₂ and H₂O).[7]
-
Weighing Reagents: On a tared weigh paper or in a clean vial, accurately weigh the palladium precatalyst, ligand, and base.
-
Assembling the Reaction: Add the magnetic stir bar to the reaction vial. Transfer the weighed solids (catalyst, ligand, and base) into the reaction vial.
-
Adding Liquid Reagents: Add the aryl halide and amine to the reaction vial. If they are solids, they should also be weighed in the glovebox.
-
Adding Solvent: Add the anhydrous, degassed solvent to the vial to achieve the desired concentration (typically 0.1-0.5 M).
-
Sealing and Reaction: Securely cap the reaction vial. If the reaction is to be heated, ensure the cap is rated for the intended temperature. Remove the vial from the glovebox and place it in a preheated heating block or oil bath.
-
Monitoring: Monitor the reaction progress by your chosen analytical method (TLC, LC-MS, GC-MS).
Protocol 3: Reaction Setup Using a Schlenk Line
This protocol is suitable when a glovebox is unavailable or for larger-scale reactions.
Materials:
-
Oven-dried Schlenk flask with a sidearm and a magnetic stir bar
-
Septa and parafilm
-
Schlenk line
-
Syringes and needles
-
Reagents and solvents as listed in Protocol 2
Procedure:
-
Glassware Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool under a positive pressure of inert gas.
-
Adding Solids: Quickly remove the glass stopper and add the palladium precatalyst, ligand, and base to the flask under a positive flow of inert gas (counterflow). If the base is particularly hygroscopic, it is best to weigh it in a glovebox and add it in a sealed container.
-
Purging: Seal the flask with a septum and perform at least three vacuum/inert gas backfill cycles to ensure an inert atmosphere.
-
Adding Liquids: Add the aryl halide and amine via syringe through the septum.
-
Adding Solvent: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and begin stirring.
-
Monitoring: To monitor the reaction, a small aliquot can be removed via syringe under a positive flow of inert gas.
Section 4: The "Why" - Mechanistic Insights for Robust Reactions
Understanding the catalytic cycle provides the foundation for rational troubleshooting and optimization.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The Role of Bulky Ligands:
Bulky, electron-rich phosphine ligands like XPhos, RuPhos, and BrettPhos are often crucial for high-yielding reactions.[11] Their steric bulk promotes the formation of a monoligated palladium species, which is highly reactive.[12] This steric hindrance facilitates the final, product-forming reductive elimination step, outcompeting potential side reactions like β-hydride elimination.[12][13] The electron-donating nature of these ligands also increases the electron density on the palladium center, which can accelerate the initial oxidative addition step.[11]
By understanding these fundamental principles and adhering to meticulous air- and moisture-sensitive handling techniques, researchers can confidently and successfully employ the Buchwald-Hartwig amination in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. ucd.ie [ucd.ie]
- 8. vacuumdegassing.com [vacuumdegassing.com]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 4-Bromo-2-fluoro-6-methylaniline and its Structural Isomers
For researchers and professionals in the fields of synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-2-fluoro-6-methylaniline, a substituted aromatic amine with potential applications as a building block in medicinal chemistry.
In the absence of a publicly available experimental spectrum for this compound, this guide presents a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and is supported by a comparative analysis of experimentally obtained spectra of structurally related analogs. By understanding the electronic and steric influences of the bromo, fluoro, and methyl substituents on the aniline scaffold, we can confidently anticipate the chemical shifts and coupling patterns of the target molecule.
Predicted ¹H NMR Analysis of this compound
The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The aromatic region is expected to display two distinct proton signals, while the methyl and amine groups will each produce a singlet.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.15 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2.5 Hz, ⁴J(H,F) ≈ 4-5 Hz |
| H-5 | ~ 7.30 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2.5 Hz, ⁵J(H,F) ≈ 2-3 Hz |
| -NH₂ | ~ 3.8 - 4.2 | Broad singlet (br s) | - |
| -CH₃ | ~ 2.20 | Singlet (s) | - |
Rationale for Prediction:
-
Aromatic Protons (H-3 and H-5): The two aromatic protons are in a meta relationship to each other, which would typically result in a small meta-coupling (⁴J(H,H)) of around 2-3 Hz. The fluorine atom at the C-2 position will further split these signals. The proton at C-3 (H-3) is expected to exhibit a larger coupling to the fluorine (⁴J(H,F)) of approximately 4-5 Hz, while the proton at C-5 (H-5) will show a smaller long-range coupling (⁵J(H,F)) of around 2-3 Hz.[1][2][3] The electron-withdrawing nature of the bromine and fluorine atoms will deshield these protons, shifting them downfield.
-
Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is sensitive to solvent and concentration.
-
Methyl Protons (-CH₃): The methyl group, being adjacent to the electron-donating amine group and the electron-withdrawing fluorine atom, is expected to resonate as a sharp singlet in the upfield region of the aromatic spectrum.
Comparative ¹H NMR Analysis with Structural Analogs
To validate our prediction and understand the individual contributions of each substituent, we will now compare the predicted spectrum of this compound with the experimental ¹H NMR data of key structural analogs.
Comparative Compound 1: 4-Bromo-2-fluoroaniline
This analog lacks the methyl group at the C-6 position. The absence of this electron-donating group is expected to shift the aromatic protons slightly downfield.
Experimental ¹H NMR Spectral Data (400 MHz, CDCl₃) [4]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.12 | Doublet of doublets (dd) | J = 7.1, 2.8 Hz |
| H-5 | 7.03 | Multiplet (m) | - |
| H-6 | 6.63 | Triplet (t) | J = 8.8 Hz |
| -NH₂ | 3.72 | Broad singlet (br s) | - |
The spectrum of 4-Bromo-2-fluoroaniline shows a more complex aromatic region due to the presence of three aromatic protons. The key takeaway is the observed chemical shifts, which are in a similar region to our prediction for the target molecule.
Comparative Compound 2: 4-Bromo-2,6-dimethylaniline
This analog replaces the fluorine atom with a methyl group. Methyl groups are electron-donating, which should lead to a shielding effect (upfield shift) on the aromatic protons compared to our target molecule.
Experimental ¹H NMR Spectral Data (399.65 MHz, CDCl₃) [5]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-3, H-5 | 7.04 | Singlet (s) |
| -NH₂ | 3.53 | Broad singlet (br s) |
| -CH₃ | 2.12 | Singlet (s) |
The two aromatic protons in this symmetrical molecule appear as a singlet at 7.04 ppm. This is upfield compared to our predicted values for this compound, which is consistent with the replacement of the electronegative fluorine with an electron-donating methyl group.
Comparative Compound 3: 2-Fluoro-6-methylaniline
This analog lacks the bromine atom at the C-4 position. Bromine is an electron-withdrawing group, so its absence should result in an upfield shift for the aromatic protons.
Experimental Protocols
Accurate and reproducible ¹H NMR data acquisition relies on meticulous sample preparation and standardized instrument parameters.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for preparing and analyzing an aniline sample by ¹H NMR spectroscopy.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid aniline compound.
-
Dissolution: Transfer the solid to a small vial and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1][4][5]
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[4][5]
-
Capping and Cleaning: Securely cap the NMR tube and carefully wipe the outside with a lint-free tissue to remove any dust or fingerprints.
-
Spectrometer Setup: Insert the sample into the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. "Shimming" is the process of adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.
-
Data Acquisition: A standard one-pulse ¹H NMR experiment is typically performed. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phase-corrected and the baseline is flattened to produce the final, interpretable spectrum.
Logical Relationships in Spectral Interpretation
The interpretation of the ¹H NMR spectrum of a substituted aniline is a deductive process that relies on understanding the interplay of various electronic and structural factors.
References
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR [m.chemicalbook.com]
- 6. 443-89-0|2-Fluoro-6-methylaniline|BLD Pharm [bldpharm.com]
A Comparative Guide to the LC-MS Characterization of 4-Bromo-2-fluoro-6-methylaniline Reaction Products
This guide provides a comprehensive framework for the characterization of potential reaction products of 4-Bromo-2-fluoro-6-methylaniline using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind experimental design, offering a comparative analysis of expected products from common synthetic transformations.
Introduction: The Versatility of this compound in Synthesis
This compound (CAS No: 429683-46-5) is a highly functionalized aromatic amine, serving as a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern—a bromine atom, a fluorine atom, a methyl group, and a primary amine on a benzene ring—offers multiple reactive sites for synthetic diversification. The electron-withdrawing nature of the halogens and the electron-donating effect of the methyl and amino groups create a nuanced electronic environment, influencing the regioselectivity of subsequent reactions.
The primary amino group is a key functional handle, readily participating in diazotization reactions to form diazonium salts, which are versatile intermediates for a range of transformations, including Sandmeyer and related reactions.[2] Furthermore, the nucleophilic character of the amine allows for straightforward amide bond formation, a cornerstone of modern drug discovery.[1]
This guide will focus on the LC-MS characterization of two representative reaction products derived from this compound: a Sandmeyer-type reaction product and an amide coupling product. By comparing their expected chromatographic and mass spectrometric behaviors, we aim to provide a robust analytical strategy for reaction monitoring and product identification.
Envisioning Reaction Pathways and Their Products
To illustrate a comparative analysis, we will consider two plausible synthetic routes originating from this compound. The choice of these pathways is dictated by their prevalence in synthetic organic chemistry and their utility in generating diverse molecular scaffolds.
Reaction Pathway 1: Sandmeyer-Type Chlorination
The diazotization of this compound, followed by a Sandmeyer reaction with a chloride source (e.g., cuprous chloride), is expected to replace the amino group with a chlorine atom.[2][3] This transformation would yield 1-Bromo-4-chloro-5-fluoro-2-methylbenzene .
Reaction Pathway 2: Amide Coupling
The reaction of this compound with an acylating agent, such as acetyl chloride or acetic anhydride, will result in the formation of an amide bond. This straightforward acylation would produce N-(4-Bromo-2-fluoro-6-methylphenyl)acetamide .
The following diagram illustrates these two distinct reaction pathways:
Caption: Synthetic routes from this compound.
Experimental Design: A Self-Validating LC-MS Protocol
The following experimental protocols are designed to be robust and provide clear, interpretable data for the starting material and its potential products. The causality behind each parameter selection is explained to ensure a deep understanding of the methodology.
I. Synthesis of a Hypothetical Reaction Mixture
To simulate a real-world analytical challenge, a hypothetical reaction mixture can be prepared by subjecting this compound to conditions that could plausibly yield both the Sandmeyer and acylation products, alongside the unreacted starting material. For the purpose of this guide, we will assume the synthesis of the individual products for clear characterization.
A. Synthesis of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene (Sandmeyer-Type Product)
-
Rationale: This multi-step synthesis first converts the primary amine to a diazonium salt, an excellent leaving group, which is then displaced by chloride in a copper-catalyzed reaction.
-
Procedure:
-
Dissolve this compound in an aqueous acidic solution (e.g., 2M HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of cuprous chloride (CuCl) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash, dry, and concentrate.
-
B. Synthesis of N-(4-Bromo-2-fluoro-6-methylphenyl)acetamide (Amide Coupling Product)
-
Rationale: This is a standard nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acetylating agent.
-
Procedure:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., triethylamine or pyridine) to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Add acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for a designated period.
-
Quench the reaction with water and extract the product. Wash, dry, and concentrate the organic layer.
-
II. LC-MS Analysis Workflow
The following workflow is optimized for the separation and detection of small, relatively nonpolar aromatic compounds.
Caption: A streamlined LC-MS workflow for product analysis.
A. Sample Preparation
-
Protocol:
-
Accurately weigh a small amount of the crude reaction mixture or the purified product.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the final solution through a 0.22 µm syringe filter into an LC vial.
-
-
Rationale: Dilution to an appropriate concentration prevents detector saturation and column overloading. Filtering removes particulate matter that could damage the HPLC system.
B. Liquid Chromatography Conditions
-
Rationale: Reversed-phase chromatography is the method of choice for separating small, nonpolar to moderately polar organic molecules. A C18 stationary phase provides excellent hydrophobic retention for the aromatic compounds . The use of a gradient elution with an organic modifier (acetonitrile) allows for the efficient elution of compounds with varying polarities. The addition of a small amount of acid (formic acid) to the mobile phase aids in the protonation of the analytes, which is beneficial for positive ion electrospray ionization and can improve peak shape.
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
C. Mass Spectrometry Conditions
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and moderately polar analytes, making it ideal for the compounds of interest. Positive ion mode is chosen as the nitrogen atom in the starting material and the amide product can be readily protonated. Full scan mode will provide the molecular weight information of all eluting compounds, while tandem MS (MS/MS) will induce fragmentation to aid in structural elucidation.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range (Full Scan): m/z 50-500
-
MS/MS: Collision-Induced Dissociation (CID) on the protonated molecular ions of interest.
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Data Interpretation and Comparative Analysis
The successful identification of the reaction products hinges on a careful analysis of the retention time, the mass-to-charge ratio (m/z), and the fragmentation patterns.
I. Predicted Chromatographic Behavior
The retention time in reversed-phase HPLC is primarily governed by the polarity of the analyte; less polar compounds interact more strongly with the hydrophobic stationary phase and thus have longer retention times.
-
This compound (Starting Material): As the most polar of the three compounds due to the primary amine group, it is expected to have the shortest retention time .
-
N-(4-Bromo-2-fluoro-6-methylphenyl)acetamide (Amide Product): The acylation of the amine group increases the molecular weight and slightly decreases the polarity. It is expected to have an intermediate retention time .
-
1-Bromo-4-chloro-5-fluoro-2-methylbenzene (Sandmeyer Product): This product is the least polar as the highly polar amino group has been replaced by a less polar chlorine atom. Therefore, it is predicted to have the longest retention time .
II. Expected Mass Spectrometry Data
The mass spectrometer provides the exact mass of the compounds and, through fragmentation, clues about their structure. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), leading to M+ and M+2 peaks of nearly equal intensity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Insights |
| This compound | C₇H₇BrFN | 204.04 | 204/206 | Loss of NH₃ is possible. Fragmentation of the aromatic ring. |
| N-(4-Bromo-2-fluoro-6-methylphenyl)acetamide | C₉H₉BrFNO | 246.08 | 246/248 | A characteristic loss of the acetyl group (CH₂=C=O, 42 Da) is expected. |
| 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | C₇H₅BrClF | 223.47 | 222/224/226 (M⁺) | As this compound lacks a readily protonatable site, it may be observed as the radical cation (M⁺). Fragmentation would involve loss of halogens or the methyl group. The presence of both Br and Cl will create a complex isotopic pattern. |
Conclusion: A Robust Framework for Analysis
This guide has outlined a comprehensive and scientifically grounded approach to the characterization of reaction products of this compound using LC-MS. By understanding the underlying principles of the chemical reactions, the chromatographic separation, and the mass spectrometric detection, researchers can confidently identify and differentiate between various synthetic outcomes. The provided experimental protocols and data interpretation framework serve as a practical tool for reaction monitoring, impurity profiling, and the overall advancement of synthetic projects involving this versatile building block. The self-validating nature of the described LC-MS methodology ensures a high degree of confidence in the analytical results, which is paramount in the fields of pharmaceutical development and chemical research.
References
Spectroscopic Comparison of Aniline Isomers: A Guide for Researchers
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In the realm of chemical analysis and drug development, the precise identification of isomeric compounds is paramount. Aniline and its simple methylated isomers—o-toluidine, m-toluidine, and p-toluidine—present a classic case study in isomeric differentiation. While sharing the same molecular formula, their structural nuances lead to distinct spectroscopic signatures. This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques, offering both theoretical insights and practical, data-driven protocols for their unambiguous identification.
The Structural Basis for Spectroscopic Differences
The position of the methyl group on the aromatic ring relative to the amino group in toluidine isomers significantly influences their electronic and vibrational properties.
-
o-Toluidine (2-methylaniline): The proximity of the methyl and amino groups can lead to steric hindrance and potential intramolecular hydrogen bonding, affecting the vibrational frequencies of the N-H bonds and the electronic transitions of the aromatic system.
-
m-Toluidine (3-methylaniline): The methyl group is meta to the amino group, resulting in electronic effects that are primarily inductive. This positioning has a more subtle impact on the molecule's spectroscopic properties compared to the ortho and para isomers.
-
p-Toluidine (4-methylaniline): The methyl group is para to the amino group, allowing for strong resonance effects. The electron-donating nature of both the methyl and amino groups influences the electron density of the benzene ring, leading to noticeable shifts in UV-Vis absorption and characteristic changes in NMR spectra.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The position and intensity of absorption bands are sensitive to the molecular structure.
Causality of Spectral Differences
The λmax (wavelength of maximum absorbance) of aniline and its isomers is influenced by the electronic effects of the substituents on the benzene ring. The electron-donating amino and methyl groups increase the electron density of the ring, shifting the π → π* transitions to longer wavelengths (a bathochromic or red shift). The extent of this shift depends on the relative positions of these groups.
Comparative UV-Vis Data
| Compound | λmax (in non-polar solvent) | Molar Absorptivity (ε) |
| Aniline | ~280 nm | ~1430 M⁻¹cm⁻¹ |
| o-Toluidine | ~285 nm | ~1600 M⁻¹cm⁻¹ |
| m-Toluidine | ~286 nm | ~1650 M⁻¹cm⁻¹ |
| p-Toluidine | ~292 nm | ~1800 M⁻¹cm⁻¹ |
Note: Exact values can vary depending on the solvent used.
The data clearly shows a bathochromic shift as the methyl group moves from the ortho to the para position, with the p-toluidine exhibiting the longest wavelength of maximum absorption due to the enhanced resonance effect.
Experimental Protocol: UV-Vis Analysis
Caption: Workflow for UV-Vis spectroscopic analysis of aniline isomers.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare stock solutions of each isomer in a suitable UV-transparent solvent (e.g., methanol or ethanol). From these, prepare a series of dilutions to determine the linear range of absorbance.[1]
-
Instrument Setup: Set the spectrophotometer to scan a wavelength range that includes the expected λmax of the isomers (e.g., 200-400 nm).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement: Record the absorbance spectra for each isomer solution.
-
Data Analysis: Determine the λmax for each isomer and compare the results.[2]
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy probes the vibrational modes of molecules. The position, intensity, and shape of IR absorption bands are highly specific to the functional groups and overall structure of a molecule, providing a unique "fingerprint."
Causality of Spectral Differences
The key vibrational modes for distinguishing aniline isomers are the N-H stretching, N-H bending, and C-N stretching vibrations, as well as the out-of-plane C-H bending bands in the "fingerprint" region, which are characteristic of the substitution pattern on the benzene ring.
-
N-H Stretching: Primary amines like aniline and the toluidines typically show two N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region.[3][4] The exact positions can be influenced by hydrogen bonding and steric effects.
-
C-N Stretching: The C-N stretching vibration in aromatic amines is typically found in the 1250-1335 cm⁻¹ range.[3][4]
-
Out-of-Plane (OOP) C-H Bending: The pattern of strong absorption bands in the 690-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.
Comparative IR Data
| Vibrational Mode | Aniline | o-Toluidine | m-Toluidine | p-Toluidine |
| N-H Stretch (asym, sym) | ~3442, 3360 cm⁻¹[3] | ~3470, 3390 cm⁻¹ | ~3460, 3380 cm⁻¹ | ~3450, 3370 cm⁻¹ |
| N-H Bend | ~1619 cm⁻¹[3] | ~1620 cm⁻¹ | ~1620 cm⁻¹ | ~1620 cm⁻¹ |
| C-N Stretch | ~1281 cm⁻¹[3] | ~1270 cm⁻¹ | ~1285 cm⁻¹ | ~1295 cm⁻¹ |
| OOP C-H Bending | ~750, 690 cm⁻¹ (monosubstituted) | ~750 cm⁻¹ (ortho-disubstituted) | ~780, 690 cm⁻¹ (meta-disubstituted) | ~820 cm⁻¹ (para-disubstituted) |
Note: These are approximate values and can vary slightly based on the sampling method (e.g., liquid film, KBr pellet).
The most definitive differentiation comes from the out-of-plane C-H bending vibrations in the fingerprint region.
Experimental Protocol: FTIR Analysis
References
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 4-Bromo-2-fluoro-6-methylaniline
In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is paramount. Among these, substituted anilines serve as critical building blocks for a vast array of pharmacologically active molecules. 4-Bromo-2-fluoro-6-methylaniline, with its unique substitution pattern, presents both a valuable synthon and a distinct set of challenges in cross-coupling reactions. The steric hindrance imposed by the ortho-methyl group, combined with the electronic effects of the fluorine and bromine substituents, necessitates a carefully considered approach to catalyst selection for achieving optimal reaction efficacy.
This guide provides an in-depth comparison of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound. Drawing from established principles and experimental data on analogous systems, we will explore the nuances of catalyst and ligand selection, reaction optimization, and the underlying mechanistic principles that govern these powerful transformations.
The Challenge: Steric Hindrance and Electronic Effects
The structure of this compound presents a trifecta of considerations for palladium-catalyzed cross-coupling:
-
Steric Hindrance: The methyl group at the C6 position significantly shields the adjacent bromine atom, impeding the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1]
-
Electronic Effects: The fluorine atom at the C2 position is electron-withdrawing, which can influence the reactivity of the aryl bromide.
-
Coordinating Amino Group: The free aniline moiety can potentially coordinate to the palladium center, which may influence catalyst activity and stability.
Overcoming these challenges requires catalyst systems that are not only highly active but also sterically tailored to accommodate the demanding substrate.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. For a substrate as sterically encumbered as this compound, the choice of ligand is critical to facilitate the coupling with various arylboronic acids.
Catalyst and Ligand Efficacy
While specific comparative data for this compound is not extensively available in the literature, we can extrapolate from studies on other ortho-substituted bromoanilines.[2] Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the monoligated palladium species, which is more reactive in the oxidative addition step with hindered aryl halides.[1]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Plausible Yield Range (%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 80-90 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-75 |
| CataCXium A Pd G3 | CataCXium A | Cs₂CO₃ | 2-MeTHF | 80 | 90-98 |
Rationale for Selection:
-
Buchwald Ligands (SPhos, XPhos): These bulky biaryl phosphine ligands have demonstrated exceptional activity in coupling sterically demanding substrates. Their steric bulk promotes reductive elimination and prevents catalyst deactivation.[3]
-
CataCXium A: This palladacycle precatalyst has shown unique reactivity and high efficacy for cross-couplings of unprotected ortho-bromoanilines, even at lower temperatures.[2]
-
Pd(PPh₃)₄: While a classic catalyst, its efficacy may be limited with this substrate due to the steric hindrance, but it serves as a good baseline for comparison.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), and the phosphine ligand (e.g., SPhos (4 mol%)).
-
Reagent Addition: Add the base (e.g., K₃PO₄ (2.0 mmol)) and the solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
References
A Comparative Guide to 4-Bromo-2-fluoro-6-methylaniline and Its Structural Analogs for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of 4-Bromo-2-fluoro-6-methylaniline and its key structural analogs. It is designed for researchers, scientists, and drug development professionals who utilize substituted anilines as versatile building blocks in medicinal chemistry and materials science. This document delves into the synthesis, physicochemical properties, spectroscopic signatures, and reactivity profiles of these compounds, offering experimental data and protocols to inform strategic synthetic planning.
Introduction: The Significance of Substituted Anilines
Substituted anilines are privileged scaffolds in modern drug discovery and organic synthesis. The nuanced interplay of electronic and steric effects imparted by various substituents on the aniline ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its unique substitution pattern, presents a valuable starting point for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] The strategic placement of bromo, fluoro, and methyl groups influences the reactivity of both the aromatic ring and the amino group, offering multiple avenues for derivatization.
This guide will focus on a comparative analysis of this compound and three of its structural isomers and analogs: 4-Bromo-3-fluoro-2-methylaniline, 2-Bromo-4-fluoro-6-methylaniline, and 4-Bromo-2-chloro-6-methylaniline. Understanding the distinct properties of these analogs is crucial for optimizing reaction conditions and achieving desired biological activities.
Physicochemical Properties: A Comparative Overview
The seemingly subtle shifts in substituent positions among these analogs lead to notable differences in their physical properties. These variations can impact solubility, crystal packing, and ultimately, how these molecules interact with biological targets.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| This compound | C₇H₇BrFN | 204.04[2] | Not available | Not available | 429683-46-5[2] | |
| 4-Bromo-3-fluoro-2-methylaniline | C₇H₇BrFN | 204.04 | Not available | 244.5 ± 35.0[3] | 127408-03-1 | |
| 2-Bromo-4-fluoro-6-methylaniline | C₇H₇BrFN | 204.04 | 32-36 | Not available | 202865-77-8 | |
| 4-Bromo-2-chloro-6-methylaniline | C₇H₇BrClN | 220.49[4] | 38-42[4] | 261.8 ± 35.0 | 30273-42-8[4] |
Spectroscopic Characterization: Unambiguous Identification
Detailed spectroscopic analysis is paramount for the unequivocal identification and quality control of these isomers. Below is a summary of available ¹H and ¹³C NMR data, which highlights the distinct chemical shifts arising from the different electronic environments of the protons and carbons in each molecule.
¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | -CH₃ (ppm) | -NH₂ (ppm) |
| This compound | ~7.1-7.3 (m, 2H) | ~2.2 (s, 3H) | ~3.8 (br s, 2H) |
| 4-Bromo-3-fluoro-2-methylaniline | ~6.8-7.2 (m, 2H) | ~2.1 (s, 3H) | ~3.7 (br s, 2H) |
| 2-Bromo-4-fluoro-6-methylaniline | ~6.9-7.1 (m, 2H) | ~2.2 (s, 3H) | ~4.1 (br s, 2H) |
| 4-Bromo-2-chloro-6-methylaniline | ~7.2-7.4 (m, 2H) | ~2.1 (s, 3H) | ~4.2 (br s, 2H) |
¹³C NMR Spectral Data (Predicted)
| Compound | Aromatic Carbons (ppm) | -CH₃ (ppm) |
| This compound | ~110-155 (multiple signals) | ~17 |
| 4-Bromo-3-fluoro-2-methylaniline | ~112-152 (multiple signals) | ~14 |
| 2-Bromo-4-fluoro-6-methylaniline | ~105-158 (multiple signals) | ~18 |
| 4-Bromo-2-chloro-6-methylaniline | ~115-148 (multiple signals) | ~17 |
Note: The NMR data presented are approximate values and may vary depending on the solvent and experimental conditions. For definitive structural elucidation, it is crucial to acquire and interpret the full spectroscopic data for each synthesized batch.
Synthesis Protocols: A Practical Guide
The synthesis of these halogenated anilines typically involves electrophilic aromatic substitution on a substituted aniline precursor. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity.
General Synthesis Workflow
Caption: General synthetic workflow for the preparation of halogenated methylanilines.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the bromination of substituted anilines.
Materials:
-
2-Fluoro-6-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-fluoro-6-methylaniline (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and quench with a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Reactivity and Applications in Cross-Coupling Reactions
The bromine atom in these aniline analogs serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5] These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The electronic nature of the substituents on the aniline ring can significantly influence the reaction efficiency.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the fluorine and chlorine atoms in these analogs is expected to enhance the rate of the oxidative addition step, which is often rate-limiting. However, the steric hindrance from the ortho-methyl and ortho-fluoro/chloro groups can also play a significant role. Generally, the reactivity of aryl bromides in Suzuki couplings is higher than that of aryl chlorides.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the title compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)
-
Triphenylphosphine (PPh₃, 0.04 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity and Medicinal Chemistry Applications
Halogenated anilines are prevalent in a wide range of biologically active compounds.[6] The introduction of halogen atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, bromo- and fluoro-substituted anilines are key components in the development of kinase inhibitors for cancer therapy. While specific biological data for this compound and its direct analogs are not extensively reported in publicly available literature, their structural motifs are found in numerous patented compounds with potential therapeutic applications. The strategic variation of the halogen and methyl group positions allows for the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
Conclusion
This compound and its structural analogs are valuable and versatile building blocks in synthetic and medicinal chemistry. Their distinct physicochemical properties, spectroscopic signatures, and reactivity profiles, dictated by the specific arrangement of their substituents, offer a rich platform for the design and synthesis of novel compounds with tailored functionalities. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of these important chemical entities. Further comparative studies under standardized conditions are warranted to fully elucidate the subtle yet significant differences in their chemical behavior and biological potential.
References
- 1. rsc.org [rsc.org]
- 2. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-chloro-6-methylaniline 98 30273-42-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Buchwald-Hartwig Reactions for Aniline Synthesis: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of anilines is a cornerstone of medicinal chemistry. Arylamine moieties are ubiquitous in pharmaceuticals, making the methods for their creation a subject of intense focus.[1][2][3] Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have risen to prominence. This guide provides an in-depth, comparative analysis of two powerhouse reactions in this domain: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, with a specific focus on their application and relative merits in the synthesis of anilines.
While both reactions are pillars of modern organic synthesis, their suitability for aniline formation is vastly different. The Buchwald-Hartwig amination is the undisputed gold standard for direct C–N bond formation, while the Suzuki-Miyaura reaction, primarily a C–C bond-forming method, offers an indirect, yet sometimes strategic, route.[4] This guide will dissect the mechanistic underpinnings, substrate scope, and practical considerations of each, providing the field-proven insights necessary to make informed decisions in a research and development setting.
At a Glance: Core Differences
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Primary Bond Formed | Carbon-Carbon (C–C)[4][5][6] | Carbon-Nitrogen (C–N)[4][7] |
| Nucleophile | Organoboron compounds (e.g., boronic acids, esters)[4][8] | Amines (primary, secondary), Amides, Carbamates[4] |
| Typical Catalyst System | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with various phosphine ligands.[4][9] | Palladium complexes with specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands).[4][7] |
| Typical Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4] | Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS, K₃PO₄).[4][10] |
| Solvent | Often a mixture of an organic solvent and water.[4] | Anhydrous organic solvents (e.g., toluene, dioxane, THF).[4][10] |
| Application to Aniline Synthesis | Indirectly, through multi-step sequences or specialized "aminative" variants. | Direct, highly efficient, and the method of choice.[4][11] |
The Gold Standard: Buchwald-Hartwig Amination
First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction revolutionized the synthesis of aryl amines.[3] It directly forges a C–N bond between an aryl halide (or pseudohalide) and an amine, overcoming the limitations of older methods which suffered from harsh conditions and limited functional group tolerance.[3][7][12]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that underscores the importance of ligand design. The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[7][10][13][14] This is often the rate-determining step.[13]
-
Amine Coordination & Deprotonation : The amine coordinates to the palladium center. A strong base is then required to deprotonate the amine, forming a palladium-amido complex.[3][10]
-
Reductive Elimination : The final, crucial step where the C–N bond is formed, releasing the aniline product and regenerating the Pd(0) catalyst.[7][10][14]
The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the palladium center, facilitate the oxidative addition, and, most importantly, promote the desired reductive elimination over competing side reactions like β-hydride elimination.[1][7]
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Performance & Scope
The Buchwald-Hartwig amination exhibits a remarkably broad substrate scope.[7]
-
Amines : It is effective for primary and secondary aliphatic and aromatic amines, amides, and even ammonia equivalents.[7][10] The direct coupling of ammonia itself was a significant challenge, now largely overcome with specialized catalyst systems.[7][15]
-
Aryl Halides : The reaction is efficient for aryl iodides, bromides, and even the less reactive and more economical chlorides, although chlorides often require more specialized, sterically demanding ligands.[7][10][16] Aryl triflates and tosylates are also excellent substrates.[7][17]
The development of successive "generations" of catalyst systems, particularly the dialkylbiaryl phosphine ligands developed by the Buchwald group, has been key to expanding this scope and allowing for milder reaction conditions.[1][7][18]
The Indirect Contender: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a titan in the world of C–C bond formation, celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[19][20] Its direct application for C–N bond formation is not its intended use, as the reaction couples an organoboron compound with an organohalide.[4][8]
Mechanistic Rationale
The Suzuki catalytic cycle shares some features with the Buchwald-Hartwig amination but differs in the key nucleophilic partner.
-
Oxidative Addition : A Pd(0) species adds to the organohalide (R¹-X) to form a Pd(II) complex.[8][9][21]
-
Transmetalation : This is the defining step. The organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[9][21][22]
-
Reductive Elimination : The two organic fragments (R¹ and R²) are coupled, forming the new C–C bond and regenerating the Pd(0) catalyst.[8][9][21]
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Application to Aniline Synthesis: An Indirect Approach
While a standard Suzuki reaction does not form anilines, recent innovations have created "aminative" versions. These novel methods incorporate a formal nitrene insertion into the Suzuki-Miyaura pathway, effectively transforming the C–C bond formation into a C–N–C linkage.[5][6] This joins the starting materials of a Suzuki reaction with the products of a Buchwald-Hartwig reaction, offering a new synthetic route.[5][6] However, this is an advanced, specialized variant and not the conventional application.
The more traditional, albeit multi-step, approach would involve using a Suzuki reaction to construct a carbon skeleton and then introducing the amino group in a subsequent step (e.g., via reduction of a nitro group).
Comparative Performance Data
Direct comparative data for aniline synthesis is inherently skewed, as only one of these reactions is designed for the task. However, we can compare their general performance characteristics for their respective primary applications.
| Parameter | Suzuki-Miyaura (for C-C) | Buchwald-Hartwig (for C-N) |
| Typical Yields | Generally very high (often >90%) for a wide range of substrates.[23] | High to excellent, but can be more sensitive to ligand, base, and substrate choice. |
| Functional Group Tolerance | Excellent. Tolerates a wide variety of functional groups.[19][20] | Very good, but can be limited by the use of strong bases which are incompatible with sensitive groups like esters or nitro groups. |
| Reaction Conditions | Often mild, can be run at room temperature and in aqueous media.[17][19] | Typically requires anhydrous conditions and elevated temperatures (25 °C to >100 °C).[10] |
| Catalyst Loading | Can often be performed with low catalyst loadings.[17] | Can require relatively high catalyst loadings, though modern ligands have improved this. |
Experimental Protocols
Protocol 1: Representative Buchwald-Hartwig Amination
Reaction: Coupling of 4-bromoanisole with aniline.
Materials:
-
4-bromoanisole (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by 4-bromoanisole and aniline via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 16-24 h), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-methoxyphenyl)aniline.
Causality: The choice of XPhos, a bulky dialkylbiarylphosphine ligand, is crucial for promoting the efficient coupling of the aniline. Sodium tert-butoxide is a strong, non-nucleophilic base necessary for the deprotonation of aniline to form the active palladium-amido intermediate.[24] Anhydrous toluene is used as the solvent to prevent quenching of the strong base and catalyst deactivation.[4]
Protocol 2: Representative Suzuki-Miyaura Coupling
Reaction: Coupling of 4-bromoaniline with phenylboronic acid.
Materials:
-
4-bromoaniline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 4-bromoaniline, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the 1,4-dioxane and water.
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere.
-
Stir the reaction vigorously for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to yield 4-aminobiphenyl.
Causality: This protocol demonstrates the classic Suzuki conditions. The palladium tetrakis(triphenylphosphine) catalyst is a robust choice for many Suzuki couplings.[8] The aqueous base (K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[22] The dioxane/water solvent system is common and effective for solubilizing both the organic and inorganic reagents.[8]
Caption: General Experimental Workflow.
Conclusion and Recommendation
For the direct synthesis of anilines from aryl halides and amines, the Buchwald-Hartwig amination is unequivocally the superior and appropriate methodology .[4] Its mechanism is explicitly designed for C–N bond formation, and decades of development have produced highly efficient and versatile catalyst systems that can accommodate a vast range of substrates.[7][9] The reaction's success is a testament to the power of rational ligand design in overcoming challenging catalytic transformations.
The Suzuki-Miyaura reaction , while a powerhouse for C–C bond formation, is not a direct method for synthesizing anilines.[4] Its application in this context is either indirect, as part of a longer synthetic sequence, or requires specialized, non-classical "aminative" variants that are not yet in widespread use.
For the medicinal chemist or process scientist, the choice is clear. When the target is an aniline, the Buchwald-Hartwig amination provides the most direct, efficient, and well-established path. The key to success lies in the judicious selection of the palladium precursor, a state-of-the-art phosphine ligand, and the appropriate base to match the specific substrate combination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. C–N bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. entegris.com [entegris.com]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. mt.com [mt.com]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. benchchem.com [benchchem.com]
- 24. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Anilines: A Benchmark of Classical and Modern Routes
Abstract
Aniline and its functionalized derivatives are foundational building blocks in the chemical industry, serving as indispensable precursors for pharmaceuticals, agrochemicals, dyes, and advanced polymers.[1] For decades, the synthesis of these vital compounds has been dominated by a handful of classical methods. However, the increasing demand for structural complexity, improved functional group tolerance, and greener, more sustainable processes has catalyzed the development of novel synthetic strategies. This guide provides a critical comparison of these emerging routes against their traditional counterparts. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate synthetic strategy for their specific target molecules.
Introduction: The Enduring Importance of the Aniline Motif
The aniline scaffold is a privileged structure in medicinal chemistry and materials science.[1] Its presence in numerous top-selling pharmaceuticals, such as imatinib (an oncology agent) and rivaroxaban (a cardiovascular drug), underscores its significance.[1] The specific substitution pattern on the aniline ring is critical for modulating the biological activity and physical properties of the final product. Consequently, the ability to synthesize highly functionalized anilines with precise regiochemical control is a paramount challenge in modern organic synthesis.
Historically, synthetic chemists have relied on a limited toolkit for aniline synthesis. While robust and scalable, these classical methods often suffer from significant drawbacks, including harsh reaction conditions, the use of stoichiometric and often toxic reagents, and poor functional group compatibility. These limitations frequently necessitate lengthy, protecting-group-heavy synthetic sequences, reducing overall efficiency.
In recent years, a paradigm shift has occurred, with the advent of innovative methodologies that promise milder conditions, broader substrate scope, and improved sustainability. This guide will benchmark these modern marvels—including photocatalysis, electrochemistry, and advanced C-H functionalization techniques—against the titans of traditional synthesis.
The Classical Canon: Time-Tested Routes and Their Limitations
The workhorse methods for aniline synthesis for over a century can be broadly categorized into two main approaches: the reduction of nitroarenes and metal-catalyzed cross-coupling reactions.
Reduction of Nitroarenes
The reduction of an aromatic nitro group is arguably the most fundamental and widely taught method for preparing primary anilines.[2][3] The process typically involves the nitration of an aromatic ring via electrophilic aromatic substitution, followed by reduction.
Mechanism & Causality: The reduction proceeds through a series of intermediates, starting with the nitroarene, which is reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline.[3] The choice of reducing agent is critical and dictates the chemoselectivity of the reaction.
-
Catalytic Hydrogenation (H₂/Pd/C): This is a highly efficient method but can be overly aggressive, reducing other sensitive functional groups like alkenes or removing aromatic halides.[2]
-
Dissolving Metal Reductions (Fe/HCl, Sn/HCl, Zn/HCl): These methods, particularly the Béchamp reduction (Fe/acetic acid), are known for their high chemoselectivity, tolerating carbonyls and nitriles.[2][4][5] They operate by single-electron transfer from the metal surface to the nitro group. However, they require stoichiometric amounts of metal and often involve tedious, acidic workups.[5]
Limitations:
-
Harsh Conditions: Many protocols require strong acids and high temperatures.
-
Poor Functional Group Tolerance: Catalytic hydrogenation lacks chemoselectivity for many substrates.
-
Waste Generation: Stoichiometric metal reductants generate significant metal waste, posing environmental concerns.[5]
-
Limited Precursor Availability: The initial nitration step is governed by the directing effects of existing substituents, limiting the accessible substitution patterns.
Buchwald-Hartwig Amination
First reported in the mid-1990s, the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[6][7] This cross-coupling reaction directly forms a C–N bond between an aryl halide (or triflate) and an amine.
Mechanism & Causality: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the aniline product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Limitations:
-
Pre-functionalized Substrates: Requires the synthesis of aryl halides or triflates, which may not always be straightforward.[8]
-
Catalyst Cost and Toxicity: Palladium is an expensive and precious metal.
-
Ligand Sensitivity: The ligands used can be air- and moisture-sensitive.
-
Primary Aniline Synthesis: While methods exist for using ammonia or its surrogates, the synthesis of primary anilines can be more challenging than that of secondary or tertiary anilines.[6]
The Modern Synthesis Toolbox: Precision, Mildness, and Sustainability
Driven by the principles of green chemistry and the need for greater synthetic efficiency, a new generation of methods for aniline synthesis has emerged. These approaches often leverage novel activation modes to forge C–N bonds under significantly milder conditions.
Photocatalysis
Visible-light photocatalysis has surfaced as a powerful tool, using light energy to drive chemical reactions under exceptionally mild conditions.[9]
Principle & Causality: A photocatalyst (often an iridium or ruthenium complex, or even an organic dye) absorbs visible light, promoting it to an excited state.[10] This excited-state catalyst can then engage in single-electron transfer (SET) with substrates, generating highly reactive radical intermediates that can participate in C–N bond formation. This approach circumvents the need for the harsh conditions often required for traditional methods. Recent developments have even demonstrated the use of heterogeneous catalysts, such as nickel deposited on mesoporous carbon nitride, for the photocatalytic amination of aryl halides with sodium azide.[9]
Advantages:
-
Mild Conditions: Reactions are often run at room temperature, preserving sensitive functional groups.
-
High Selectivity: The low-energy radical pathways can lead to unique selectivities not achievable with ionic chemistry.
-
Novel Precursors: Enables the use of non-traditional starting materials, such as cyclohexanones, to access aniline products that are difficult to make via classical routes.[8]
Electrochemical Synthesis
Electrosynthesis uses electrical potential to drive redox reactions, offering a reagent-free method for activation.
Principle & Causality: By applying a potential at an electrode, electrons can be directly added to (reduction) or removed from (oxidation) a substrate. This generates reactive intermediates in a controlled manner. For aniline synthesis, this can involve the indirect cathodic amination of benzene using a mediator like Ti(IV) and hydroxylamine, where the electrode regenerates the active aminating species.[11]
Advantages:
-
Reagent-Free Activation: Reduces the need for chemical oxidants or reductants, minimizing waste.
-
Precise Control: Reaction rates and selectivity can be finely tuned by adjusting the applied potential.
-
Sustainability: Utilizes clean electrical energy as the driving force.
Direct C–H Functionalization
Perhaps the most atom-economical approach, direct C–H functionalization aims to convert a C–H bond on an aromatic ring directly into a C–N bond, bypassing the need for pre-functionalization.[1][12]
Principle & Causality: This strategy typically employs a transition metal catalyst (e.g., palladium, rhodium, ruthenium) that can activate a C–H bond, often with the help of a directing group on the aniline precursor.[12][13] This directing group coordinates to the metal center, positioning it in close proximity to a specific C–H bond (usually ortho), facilitating its cleavage and subsequent functionalization.[14] Recent advances have also enabled challenging meta and para-selective functionalizations.[1][15]
Advantages:
-
Atom Economy: Maximizes the incorporation of atoms from reactants into the final product.
-
Step Economy: Reduces the number of synthetic steps by eliminating pre-functionalization.
-
Late-Stage Functionalization: Ideal for modifying complex molecules at a late stage in a synthetic sequence.[1]
Performance Benchmarking: A Head-to-Head Comparison
To provide a clear, objective comparison, the following table summarizes the key performance metrics of the discussed synthetic routes.
| Metric | Nitroarene Reduction | Buchwald-Hartwig | Photocatalysis | Electrochemical Synthesis | C-H Functionalization |
| Typical Yield | 70-95%[5] | 80-98% | 60-95%[8] | Variable, up to 80% current efficiency[11] | 60-90% |
| Functional Group Tolerance | Poor to Moderate[16] | Good to Excellent | Excellent | Good | Good to Excellent |
| Reaction Conditions | Harsh (Strong Acid/Heat) or High Pressure (H₂) | Mild to Moderate Heat | Very Mild (Room Temp, Light) | Mild (Room Temp) | Moderate to High Heat |
| Substrate Scope | Limited by nitration regioselectivity | Broad (Aryl Halides/Triflates) | Broad, expanding to new precursors[8] | Specific to substrate/mediator system | Broad, dependent on directing group |
| Key Reagents | Stoichiometric Metals (Fe, Sn) or H₂/Catalyst | Pd Catalyst, Ligand, Base | Photocatalyst, Light Source | Electrolyte, Mediator (optional) | Transition Metal Catalyst, Directing Group |
| Atom Economy | Poor | Moderate | Good | Excellent | Excellent |
| Process Mass Intensity (PMI) | High | Moderate | Low to Moderate | Low | Low |
Experimental Protocols: From the Bench to Application
To illustrate the practical differences between classical and modern approaches, detailed protocols for a representative example from each category are provided below.
Protocol 1: Classical Synthesis via Nitroarene Reduction (Fe/HCl)
Objective: To synthesize aniline from nitrobenzene using iron metal in acidic conditions.
Materials:
-
Nitrobenzene (10.0 g, 81.2 mmol)
-
Iron filings (20.0 g, 358 mmol)
-
Concentrated Hydrochloric Acid (HCl, 5 mL)
-
Ethanol (100 mL)
-
Water (50 mL)
-
Sodium Hydroxide (NaOH), 5M solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nitrobenzene, iron filings, ethanol, and water.
-
Stir the mixture vigorously and heat to reflux using a heating mantle.
-
Slowly add concentrated HCl dropwise through the condenser over 30 minutes. The reaction is exothermic.
-
After the addition is complete, continue to reflux for 3 hours, monitoring the disappearance of the yellow nitrobenzene layer by TLC.
-
Cool the reaction mixture to room temperature. Make the solution basic (pH > 10) by the slow addition of 5M NaOH solution to precipitate iron hydroxides.
-
Filter the mixture through a pad of Celite to remove the iron sludge. Wash the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent by rotary evaporation to yield aniline. Further purification can be achieved by distillation.
Protocol 2: Modern Synthesis via Photocatalytic C-N Cross-Coupling
Objective: To synthesize a primary aniline from an aryl bromide using a photocatalyst. (Adapted from literature concepts[9])
Materials:
-
4-Bromotoluene (1.0 mmol)
-
Sodium azide (NaN₃, 2.0 mmol)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.01 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent: Acetonitrile/Water mixture (e.g., 3:1, 4 mL)
Procedure:
-
To an oven-dried 10 mL Schlenk tube, add the aryl bromide, sodium azide, photocatalyst, and base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the sealed tube approximately 5-10 cm from a blue LED lamp (450 nm).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS. Note: The reaction generates nitrogen gas in situ from the azide, which is then reduced.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent by rotary evaporation. The crude product can be purified by flash column chromatography on silica gel.
Visualization of Synthetic Strategies
To better conceptualize the decision-making process and the underlying mechanisms, the following diagrams are provided.
Caption: Decision workflow for selecting an aniline synthesis strategy.
Caption: Simplified photocatalytic cycle for C-N cross-coupling.
Future Outlook and Conclusion
The synthesis of functionalized anilines is at a fascinating crossroads. While classical methods like nitroarene reduction and Buchwald-Hartwig amination will remain valuable for their scalability and robustness in specific applications, their dominance is being challenged. The rise of modern synthetic methods—driven by photocatalysis, electrochemistry, and C-H functionalization—offers unprecedented solutions to long-standing challenges of selectivity, functional group tolerance, and sustainability.
References
- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Page loading... [guidechem.com]
- 8. Aniline synthesis turns to photochemistry to access challenging targets | Research | Chemistry World [chemistryworld.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-fluoro-6-methylaniline
As a Senior Application Scientist, my objective is to provide you with a procedural guide that is not only technically precise but also grounded in the practical realities of a high-stakes laboratory environment. The proper disposal of 4-Bromo-2-fluoro-6-methylaniline, a halogenated aromatic amine, is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance.
Hazard Profile and Inherent Risks
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is not a benign substance; its hazard profile necessitates meticulous handling from acquisition to disposal.
The compound is classified with significant acute toxicity and irritation warnings.[1][2][3] Exposure can lead to harmful effects if swallowed, inhaled, or if it comes into contact with skin.[1][3] The primary risks in a laboratory setting are associated with the handling of the solid, powdered form, which can create dust that may be inhaled, and the potential for skin and eye contact.[4][5]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[1][3] |
Beyond immediate exposure risks, the thermal decomposition of this compound is a major concern. During incineration or in the event of a fire, halogenated organic compounds can generate highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen bromide (HBr), and hydrogen fluoride (HF).[3] This is the scientific rationale for requiring specialized disposal methods, as uncontrolled combustion can release these hazardous substances into the atmosphere.[6][7]
The Regulatory Framework: A "Cradle-to-Grave" Responsibility
In the United States, the disposal of chemical waste like this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] RCRA establishes a "cradle-to-grave" management system, meaning the responsibility for the hazardous waste remains with the generator—from the moment it is created to its final, safe disposal.[8]
As a generator, you are legally required to perform a "waste determination" to identify and classify your waste.[8] this compound, containing both bromine and fluorine atoms, must be classified as a halogenated organic waste .[9] This classification is critical as it dictates the segregation, storage, and ultimate disposal pathway. Mixing halogenated and non-halogenated waste streams can lead to significant increases in disposal costs and regulatory complications.[10]
Core Disposal Strategy: Segregation and Controlled Incineration
The universally accepted and mandated disposal method for this compound is controlled incineration at a licensed hazardous waste treatment facility.[11]
-
Why Incineration? High-temperature incineration is designed to achieve the complete destruction of the organic molecule, breaking it down into simpler, less harmful components.
-
Why "Controlled" Incineration? The process must be meticulously controlled to manage the hazardous byproducts. Licensed facilities are equipped with flue gas scrubbing systems that neutralize the acidic gases (HBr, HF) generated during combustion, preventing their release into the environment.[6][11]
The cornerstone of this strategy in the laboratory is rigorous waste segregation . This compound and any materials grossly contaminated with it (e.g., weighing paper, gloves, absorbent pads) must be kept separate from all other waste streams.
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step process for safely managing this compound waste within the laboratory.
Step 1: Personal Protective Equipment (PPE) and Area Preparation
-
Rationale: To prevent personal exposure during handling.
-
Procedure: Before handling the chemical or its waste, don the following PPE:
Step 2: Waste Segregation and Collection
-
Rationale: To comply with regulatory requirements and ensure proper final disposal.
-
Procedure:
-
Designate a specific, compatible waste container exclusively for "Halogenated Organic Solids."
-
Place all solid waste of this compound and any materials grossly contaminated with it (e.g., contaminated weighing paper, pipette tips) directly into this container.
-
Crucially, do NOT mix this waste with:
-
Step 3: Container Management
-
Rationale: To ensure safe containment and prevent spills or leaks.
-
Procedure:
-
Use only containers that are compatible with the chemical, typically a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[8]
-
The container must be kept tightly sealed at all times, except when actively adding waste.[8][13]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Step 4: Labeling
-
Rationale: To communicate hazards and comply with federal and institutional regulations.
-
Procedure: Affix a hazardous waste tag to the container as soon as the first particle of waste is added. The label must include:
Step 5: Arranging for Disposal
-
Rationale: To ensure the waste is transferred safely and legally to a licensed facility.
-
Procedure:
-
Follow your institution's specific procedures for waste pickup.
-
Contact your Environmental Health & Safety (EHS) department to schedule a pickup of the full, properly labeled container.
-
Do not pour this chemical down the drain or dispose of it in the regular trash under any circumstances.[11]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart detailing the required steps for safe and compliant chemical waste disposal.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or the dust is airborne.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]
-
Control: Remove all sources of ignition.[11]
-
Protect: Wear appropriate PPE, including a respirator if dust is present.[4]
-
Contain: Use dry cleanup procedures.[4] Gently sweep or shovel the material into a sealable, labeled container for disposal. Avoid generating dust.[4] Do not use water to clean up the bulk material.
-
Decontaminate: After the solid is removed, decontaminate the area with soap and plenty of water.[11]
-
Dispose: Treat all cleanup materials as halogenated hazardous waste.
In Case of Personal Exposure:
-
Inhalation: Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][11]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]
By adhering to this comprehensive guide, you build a framework of safety and compliance that protects you, your colleagues, and the environment, reinforcing the trust and expertise expected in our professional community.
References
- 1. echemi.com [echemi.com]
- 2. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 8. mtu.edu [mtu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. geo.utexas.edu [geo.utexas.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pfw.edu [pfw.edu]
A Senior Application Scientist's Guide to Handling 4-Bromo-2-fluoro-6-methylaniline: A Proactive Approach to Laboratory Safety
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 4-Bromo-2-fluoro-6-methylaniline, a halogenated aromatic amine, is a valuable building block in medicinal chemistry. However, its structure suggests potential hazards that necessitate a comprehensive and proactive safety protocol. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling, use, and disposal of this compound, ensuring that safety is an integral part of the scientific process.
Foundational Hazard Analysis: Understanding the Risk Profile
Before any laboratory work commences, a thorough understanding of the agent's toxicological profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our handling procedures.
According to aggregated data provided to the European Chemicals Agency (ECHA), this compound is designated as:
The causality behind these classifications lies in its chemical nature. Aromatic amines, as a class, can be readily absorbed through the skin and may pose systemic health risks.[3][4] The presence of bromine and fluorine substituents can further modulate its reactivity and toxicological properties. Therefore, our primary safety objective is to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.
Engineering Controls: The First and Most Critical Barrier
Personal protective equipment (PPE) is the last line of defense. The primary method for exposure control must always be robust engineering solutions.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed within a certified and properly functioning chemical fume hood.[5][6] This is non-negotiable and serves as the principal control to mitigate inhalation hazards.[6]
-
Ventilation: The laboratory should be maintained under negative pressure with sufficient air changes per hour to prevent the accumulation of fugitive vapors.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[5] All personnel must be aware of their location and proper operation.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and use of PPE must be deliberate and based on the established risks. The following protocol outlines the minimum required PPE for handling this compound.
Eye and Face Protection
Direct contact can cause serious eye irritation.[1][2]
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][8]
-
Enhanced Precaution: When there is a significant risk of splashing (e.g., during transfers of solutions or reaction workups), a full-face shield must be worn in addition to safety goggles.
Skin and Body Protection
Given the dermal toxicity and skin irritation potential, comprehensive skin protection is critical.[1][3]
-
Gloves: Aromatic amines can permeate common glove materials.[4] Therefore, a double-gloving strategy is mandated.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A glove with higher chemical resistance. Based on NIOSH recommendations for aniline, butyl or Viton rubber gloves are recommended for prolonged contact.[9] Always consult the glove manufacturer's compatibility data for specific breakthrough times. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.
-
-
Protective Clothing: Wear a flame-resistant laboratory coat with long sleeves and tight-fitting cuffs.[8] For procedures involving larger quantities (>10 g) or a high risk of splashing, impervious chemical-resistant aprons or coveralls should be used. Ensure clothing provides full coverage, complemented by long pants and fully enclosed shoes.[5]
Respiratory Protection
When engineering controls are used as specified, respiratory protection is generally not required. However, it is essential for non-routine operations and emergencies.
-
Emergency or Maintenance: In the event of a significant spill or failure of the chemical fume hood, a full-face respirator with organic vapor cartridges is necessary.[7][8]
-
IDLH Scenarios: For situations approaching Immediately Dangerous to Life or Health (IDLH) concentrations, a self-contained breathing apparatus (SCBA) is required.[10]
PPE Summary for Operational Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety Goggles | Double-gloved (Nitrile inner, Butyl/Viton outer) | Lab Coat | Not required in fume hood |
| Solution Preparation | Safety Goggles & Face Shield | Double-gloved (Nitrile inner, Butyl/Viton outer) | Lab Coat | Not required in fume hood |
| Reaction Workup/Quenching | Safety Goggles & Face Shield | Double-gloved (Nitrile inner, Butyl/Viton outer) | Chemical-resistant Apron over Lab Coat | Not required in fume hood |
| Large Spill Cleanup | Full-face Respirator | Heavy-duty Butyl/Viton Gloves | Chemical-resistant Coveralls | Required (Full-face with organic vapor cartridges) |
Procedural Workflow for Safe Handling and Disposal
A systematic workflow ensures that safety checks and procedures are integrated into the handling process from start to finish.
Caption: Workflow for safe handling and disposal of this compound.
Step-by-Step Disposal Plan
The disposal of halogenated compounds is strictly regulated to prevent environmental contamination.
-
Segregation: All waste contaminated with this compound, including residual solid, reaction mixtures, contaminated silica gel, gloves, and paper towels, must be collected as halogenated organic waste .[11]
-
Containment: Collect this waste in a designated, properly labeled, and sealable container.[7] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[11]
-
Disposal Method: The material must be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to neutralize the resulting hydrobromic and hydrofluoric acids.[7] Under no circumstances should this chemical or its waste be discharged into sewer systems. [7]
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[12][13] Wash the affected area with soap and plenty of water for at least 15 minutes.[7][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[7][12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]
-
Spill: Evacuate the area. Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material like vermiculite or sand.[3][12] Collect the material into a sealed container for disposal as halogenated organic waste.[7]
By embedding these principles of hazard assessment, engineering controls, and rigorous procedural discipline into our daily laboratory operations, we build a culture of safety that protects ourselves, our colleagues, and our environment. This allows us to pursue scientific advancement with confidence and integrity.
References
- 1. This compound | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. bloomtechz.com [bloomtechz.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 10. Chemical Safety in the Workplace | Chemicals | CDC [cdc.gov]
- 11. community.preproom.org [community.preproom.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
